Ethenyl silanetriol polymer with ethenol
Description
Contextualization of Hybrid Organic-Inorganic Polymer Architectures
Hybrid organic-inorganic polymers are materials that integrate both organic and inorganic components at the molecular scale. nih.gov This combination results in materials that synergistically possess the advantageous properties of both constituents, such as the flexibility and processability of organic polymers alongside the thermal stability and mechanical strength of inorganic materials. nih.govrsc.org These materials are broadly categorized into two classes based on the nature of the interaction between the organic and inorganic phases. nih.gov
Class I hybrids involve weak interactions, such as hydrogen bonds or van der Waals forces, between the two components. nih.gov
Class II hybrids , to which ethenyl silanetriol-poly(ethenol) copolymers belong, are characterized by strong covalent or iono-covalent bonds linking the organic and inorganic moieties. nih.govnih.gov
The synthesis of these hybrid polymers can be achieved through various methods, including the sol-gel process, self-assembly, and the polymerization of functional monomers. nih.govresearchgate.net The intrinsic multifunctional character of these materials makes them a subject of intense study for a wide array of applications, including coatings, advanced composites, and environmental remediation. nih.govresearchgate.netresearchgate.net The key objective in designing these hybrids is to create new materials with enhanced performance and novel properties that surpass those of the individual components. nih.gov
Significance of Silane-Modified Poly(vinyl alcohol) within Polymer Science
Poly(vinyl alcohol) (PVOH), the parent polymer of the ethenol component, is widely used in industries such as paper, textiles, and adhesives due to its excellent film-forming and adhesive properties. ncsu.edu However, its application can be limited by factors like water sensitivity. The modification of PVOH with silane (B1218182) groups, such as in the ethenyl silanetriol-poly(ethenol) system, is a significant advancement in polymer science. This modification imparts higher mechanical strength and improves adhesion to mineral-based substrates like glass, pigments, and fillers. google.comgoogle.com
The introduction of silane functionality creates a cross-linked network structure. nih.govnih.gov This is achieved by treating the vinyl alcohol polymer with an ethylenically unsaturated, silane-containing monomer. google.comgoogle.com The resulting silane-modified PVOH exhibits improved thermal and mechanical properties, as demonstrated by increases in glass transition temperature. nih.govnih.gov These enhancements expand the utility of PVOH, making it suitable for more demanding applications, including high-performance paper coatings (especially for inkjet paper), protective colloids, and binders for ceramics and food packaging. google.com
Historical Development and Evolution of Organosilicon Polymer Chemistry
The field of organosilicon chemistry, which provides the foundation for the silanetriol component of the copolymer, has a history spanning over 150 years. Its origins can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comphenylsilicone.comwikipedia.org The early 20th century was a period of significant growth for the field, largely driven by the extensive research of Frederic S. Kipping between 1898 and 1944. phenylsilicone.comrichsilicone.com Kipping's work, which included the use of Grignard reagents to synthesize various organosilicon compounds, laid the groundwork for the future silicone industry. phenylsilicone.comwikipedia.org He also coined the term "silicone" in 1904. wikipedia.org
The industrial potential of organosilicon polymers was recognized in the late 1930s and early 1940s. sbfchem.comphenylsilicone.com Researchers at companies like Corning Glass and General Electric began developing silicone resins and oils, which found critical applications during World War II as thermal insulators and sealing materials. sbfchem.com The direct method for synthesizing organochlorosilanes, invented by Eugene G. Rochow in 1941, was a major breakthrough that facilitated large-scale production. phenylsilicone.com This period marked the transition of organosilicon chemistry from academic curiosity to a cornerstone of the advanced materials industry. sbfchem.comrichsilicone.com
A timeline of these key developments is presented below.
| Date | Development | Key Contributor(s) | Significance |
| 1863 | Synthesis of the first organosilicon compound (tetraethylsilane). sbfchem.comwikipedia.org | C. Friedel & J. Crafts | Marks the beginning of organosilicon chemistry. sbfchem.com |
| 1904 | Coined the term "silicone". wikipedia.org | F. S. Kipping | Introduced terminology for a new class of materials. wikipedia.org |
| 1904-1937 | Synthesis of many simple organosilicon compounds and discovery of polysiloxanes. sbfchem.com | F. S. Kipping, A. Stock | Foundational period of growth for the field. sbfchem.com |
| 1940s | Development of silicone polymers and commercial production. phenylsilicone.comsbfchem.com | J. F. Hyde, E. G. Rochow | Led to widespread industrial applications. sbfchem.comphenylsilicone.com |
| 1941 | Invention of the "direct method" for synthesizing organochlorosilanes. phenylsilicone.com | E. G. Rochow | Enabled efficient, large-scale production of silicone monomers. phenylsilicone.com |
Academic Research Scope and Objectives for Advanced Ethenyl Silanetriol-Poly(ethenol) Copolymers
The specific polymer, Ethenyl silanetriol polymer with ethenol (CAS 155071-88-8), represents a specialized area within hybrid materials science. guidechem.comchemicalbook.comchemnet.com Academic and industrial research on this and similar copolymers is driven by the goal of creating materials with precisely tailored properties for advanced applications. evitachem.com
The primary research objectives include:
Synthesis Control: Developing precise control over the polymerization process, including factors like temperature, pH, and reactant concentrations, to manage the copolymer's molecular weight, comonomer distribution, and degree of cross-linking. evitachem.com
Property Enhancement: Investigating how the incorporation of the ethenyl silanetriol component enhances key properties of the poly(ethenol) backbone. This includes improvements in thermal stability, mechanical strength, and adhesion to various substrates. nih.govevitachem.com
Structure-Property Relationships: Establishing a clear understanding of how the molecular structure and architecture of the copolymer network influence its macroscopic properties. Analytical techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are crucial for probing these relationships and confirming the effects of cross-linking. nih.govnih.gov
Application-Specific Formulation: Tailoring the copolymer's formulation for specific high-value applications. The unique properties of these copolymers make them promising candidates for use in specialty coatings, high-strength adhesives, and as matrices for advanced composite materials. evitachem.com
Research on related systems, such as the vinyl silane modification of starch-PVOH blends, further informs this field. Such studies have demonstrated that the polymerization of vinyl groups in the presence of a silane coupling agent leads to a networked structure with significantly improved cohesion and adhesion, validating the general approach. nih.govnih.gov
Properties
CAS No. |
155071-88-8 |
|---|---|
Molecular Formula |
C6H12N4O |
Synonyms |
Ethenyl silanetriol polymer with ethenol |
Origin of Product |
United States |
Monomer and Precursor Synthesis Strategies
Synthesis and Purification of Ethenyl Silane (B1218182) Precursors
Ethenyl silane precursors, which are subsequently hydrolyzed to ethenyl silanetriol, can be synthesized through several key routes. These methods aim to create a silicon atom bonded to a vinyl group and hydrolyzable groups, such as alkoxy groups.
A primary method for synthesizing vinyl trialkoxysilanes is through the hydrosilylation of acetylene (B1199291) with trialkoxysilanes. google.com This process typically involves the addition of a Si-H bond across the carbon-carbon triple bond of acetylene. The reaction is often catalyzed by platinum-based compounds, which offer high activity and stability. google.com
The synthesis can be carried out at atmospheric pressure and temperatures ranging from 30 to 120°C. google.com The use of co-catalysts, such as polymethylvinylsiloxane or triphenylphosphine, can enhance the reaction. google.com Inert solvents are employed as the reaction medium. google.com A key advantage of this route is the high yield of the desired vinyltrialkoxysilane, which can exceed 97.5%, with minimal side reactions. google.com
Another approach involves the direct synthesis of alkoxysilanes, which are valuable synthetic intermediates. researchgate.net The sol-gel process, which includes the hydrolysis and condensation of alkoxysilane precursors, is a fundamental concept in this area of chemistry. mdpi.com
Table 1: Hydrosilylation Reaction Parameters for Vinyltrialkoxysilane Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Acetylene, Trialkoxysilane | google.com |
| Catalyst | Platinum compounds or complexes | google.com |
| Co-catalyst | Polymethylvinylsiloxane or Triphenylphosphine | google.com |
| Pressure | Atmospheric | google.com |
| Temperature | 30-120°C | google.com |
| Acetylene Flow Rate | 40-200 mL/min | google.com |
| Yield | >97.5% | google.com |
Grignard reagents are instrumental in forming carbon-silicon bonds, a technique pioneered by Frederic Kipping. wikipedia.org The Grignard coupling reaction can be used to synthesize vinyl-substituted organosilicon compounds. For instance, vinyl magnesium bromide can react with a chlorosilane to produce a vinylsilane.
The synthesis of vinyl-substituted hydridopolycarbosilane (VHPCS) using a Grignard reaction has been demonstrated, highlighting the effect of the starting material on the polymer's molecular weight. rsc.org The choice of solvent, such as THF or diethyl ether, can influence the rate of the Grignard coupling. rsc.org However, side reactions involving these solvents can occur, particularly with chlorosilane starting materials. rsc.org The formation of stable cyclic silanes can sometimes hinder the growth of the desired polymer. rsc.org
Beyond traditional methods, several advanced synthetic routes have been developed for ethenyl silane monomers. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, and this has been extended to the coupling of organosilicon reagents with alkyl halides. organic-chemistry.org These methods often exhibit broad substrate scope and functional group tolerance. organic-chemistry.org
Ligand-controlled regiodivergent synthesis offers a sophisticated approach to producing alkyl-alkoxysilanes from vinylsilanes. acs.org This method can selectively yield either linear or branched products by modulating the ligand used in the nickel-catalyzed hydrofunctionalization. acs.org
Furthermore, the anionic ring-opening polymerization (AROP) of cyclotrisiloxanes using specifically designed silyl (B83357) hydride initiators provides a versatile route to heterotelechelic polydimethylsiloxane (B3030410) (PDMS) derivatives. nih.gov The resulting polymers can be further functionalized through hydrosilylation. nih.gov
Production of Poly(ethenol) (Poly(vinyl alcohol))
Poly(ethenol), commonly known as poly(vinyl alcohol) (PVA), is the second key component of the target polymer. Since the vinyl alcohol monomer is unstable and tautomerizes to acetaldehyde, PVA is not produced by the direct polymerization of vinyl alcohol. researchgate.net
The principal industrial method for producing poly(vinyl alcohol) is the hydrolysis, or alcoholysis, of poly(vinyl acetate) (PVAc). quora.compatsnap.comelephchem.com This process involves the replacement of acetate (B1210297) groups in PVAc with hydroxyl groups. patsnap.comelephchem.com The synthesis begins with the polymerization of vinyl acetate monomer to form PVAc. quora.comgoogle.com
The subsequent hydrolysis is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in the presence of an alcohol like methanol. quora.comgoogle.com This saponification reaction converts the ester linkages of PVAc into the hydroxyl groups of PVA. google.com The resulting PVA precipitates from the solution and is then washed and dried. quora.com
The properties of the final poly(vinyl alcohol) are highly dependent on two key parameters: the degree of polymerization (DP) and the degree of hydrolysis (DH). nih.govresearchgate.net
The degree of polymerization of the initial poly(vinyl acetate) is controlled during its polymerization phase. Factors such as the polymerization temperature, initiator concentration, and the use of chain transfer agents can be adjusted to achieve the desired molecular weight. researchgate.netresearchgate.netgoogle.com For instance, lower polymerization temperatures can lead to higher molecular weight PVA. researchgate.net Emulsifier-free emulsion polymerization is one method used to produce high molecular weight PVA. e3s-conferences.org
The degree of hydrolysis is determined during the saponification of PVAc. It refers to the percentage of acetate groups that have been converted to hydroxyl groups. patsnap.comnih.gov By carefully controlling the reaction time, temperature, and amount of catalyst, one can produce PVA with a specific degree of hydrolysis. quora.com This allows for the production of fully hydrolyzed PVA or various grades of partially hydrolyzed PVA. patsnap.com Partially hydrolyzed grades retain some of the original acetate groups, which influences properties like solubility. patsnap.comnih.gov For example, partially hydrolyzed PVA is soluble in both cold and hot water, while fully hydrolyzed PVA is typically only soluble in hot water. patsnap.com
Table 2: Influence of Synthesis Parameters on Poly(vinyl alcohol) Properties
| Parameter to Control | Method of Control | Effect on PVA Property | Source |
|---|---|---|---|
| Degree of Polymerization (DP) | Adjusting polymerization temperature, initiator concentration, use of chain transfer agents. | Affects molecular weight, which influences mechanical properties. | researchgate.netresearchgate.netgoogle.com |
| Degree of Hydrolysis (DH) | Controlling saponification reaction time, temperature, and catalyst amount. | Determines the number of hydroxyl groups, affecting solubility, crystallinity, and barrier properties. | quora.compatsnap.comnih.gov |
Generation and Stability of Ethenyl Silanetriol Species
Ethenyl silanetriol (CH₂=CHSi(OH)₃) is a key intermediate in the formation of ethenyl silanetriol polymers. It is not typically isolated as a stable monomer but is generated in situ from the hydrolysis of its precursors, primarily ethenyl alkoxysilanes. The generation and subsequent stability of this silanetriol are critical factors that dictate the final properties of the resulting polymer.
CH₂=CHSi(OR)₃ + 3H₂O ⇌ CH₂=CHSi(OH)₃ + 3ROH
This hydrolysis is a reversible process and its kinetics are significantly influenced by several factors, most notably pH.
The hydrolysis process can be catalyzed by both acids and bases. gelest.com Under neutral conditions (pH ≈ 7), the hydrolysis of vinyltrialkoxysilanes is an exceedingly slow process. researchgate.net For instance, in a water-acetonitrile medium, the apparent rate constant for the hydrolysis of vinyltrialkoxysilanes is approximately 1.3×10⁻⁶ M⁻¹s⁻¹. researchgate.net However, the presence of even minute amounts of acid or base can increase the reaction rate by several orders of magnitude. researchgate.net
Acid-Catalyzed Hydrolysis:
In acidic environments (pH < 7), the hydrolysis rate is significantly accelerated. researchgate.net The mechanism involves the protonation of the alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. unm.edu Acidic conditions generally favor the hydrolysis reaction over the subsequent condensation of the resulting silanols. researchgate.net This allows for the accumulation of ethenyl silanetriol in the solution before significant polymerization occurs. Studies on various alkoxysilanes have shown that the hydrolysis rate is faster at lower pH values. researchgate.net
Base-Catalyzed Hydrolysis:
In basic conditions (pH > 7), the hydrolysis is also catalyzed. The mechanism proceeds via the nucleophilic attack of hydroxide ions on the silicon atom. nih.gov While base catalysis is effective, it also strongly promotes the condensation of the newly formed silanol (B1196071) groups, which can make it more challenging to control the generation of monomeric ethenyl silanetriol. researchgate.net
The nature of the alkoxy group also plays a role in the hydrolysis rate. Steric hindrance can affect the accessibility of the silicon atom to the attacking species. For example, under basic conditions, the hydrolysis of vinyltriethoxysilane (B1683064) (VTES), with its bulkier ethoxy groups, is approximately 50 times slower than that of vinyltrimethoxysilane (B1682223) (VTMS). researchgate.net In acidic hydrolysis, this steric effect is less pronounced. researchgate.net
Table 1: Apparent Rate Constants for the Hydrolysis of Ethenyl Alkoxysilanes under Different Catalytic Conditions
| Alkoxysilane Precursor | Catalytic Condition | Apparent Rate Constant (k) | Reference |
|---|---|---|---|
| Vinyltrialkoxysilanes | Neutral (in water-acetonitrile) | 1.3 × 10⁻⁶ M⁻¹s⁻¹ | researchgate.net |
| Vinyltrimethoxysilane (VTMS) | Acidic | Dramatically increased compared to neutral | researchgate.net |
| Vinyltriethoxysilane (VTES) | Acidic | Dramatically increased compared to neutral | researchgate.net |
| Vinyltrimethoxysilane (VTMS) | Basic | Dramatically increased compared to neutral | researchgate.net |
| Vinyltriethoxysilane (VTES) | Basic | ~50 times slower than VTMS under similar basic conditions | researchgate.net |
Once formed, ethenyl silanetriol is generally unstable in solution and readily undergoes self-condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually the polymer. The stability of the silanetriol and the rate of condensation are influenced by several interconnected factors.
pH of the Solution:
The pH of the aqueous solution is a critical factor governing the stability of silanetriols. The rate of condensation has a minimum at a specific pH, which for trisilanols is around pH 4. researchgate.net At pH values above and below this point, the condensation rate increases. In strongly acidic or basic solutions, condensation is significantly accelerated. researchgate.net Therefore, to maintain a higher concentration of monomeric or small oligomeric ethenyl silanetriol species, controlling the pH in the weakly acidic range is often desirable.
Concentration:
The concentration of the silanetriol in the solution also affects the condensation rate. Higher concentrations lead to a greater probability of intermolecular collisions, thus accelerating the formation of siloxane bonds. uni-saarland.de To obtain a more controlled polymerization, hydrolysis is often carried out in dilute solutions.
Temperature:
Temperature has a significant impact on both the hydrolysis and condensation rates, generally following the Arrhenius equation where the rate constant increases with temperature. unm.edu Studies on the condensation of vinyltriethoxysilane-derived hybrids have shown that an increase in temperature accelerates the kinetics of the process. acs.orgnih.gov For instance, the rate constant for the formation of these hybrids was found to increase with temperature, with an activation energy of approximately 21 ± 1 kJ/mol. acs.orgnih.gov While higher temperatures can speed up the initial hydrolysis, they also significantly promote the subsequent condensation reactions, potentially leading to faster gelation and less control over the polymer structure. uni-saarland.de
Solvent:
The choice of solvent can influence the hydrolysis and condensation kinetics by affecting the solubility of the reactants and the stability of the transition states. The presence of an organic co-solvent, such as ethanol (B145695), is common in silane hydrolysis to ensure the miscibility of the alkoxysilane precursor with water. researchgate.net
Table 2: Factors Affecting the Stability and Condensation of Ethenyl Silanetriol in Solution
| Factor | Effect on Stability/Condensation | Detailed Findings | Reference |
|---|---|---|---|
| pH | Condensation rate is pH-dependent, with a minimum around pH 4 for trisilanols. | Both strongly acidic and basic conditions significantly accelerate condensation. Mildly acidic conditions can enhance stability by slowing condensation. | researchgate.netresearchgate.net |
| Temperature | Higher temperatures increase the rate of both hydrolysis and condensation. | The condensation process of vinyltriethoxysilane-derived hybrids is accelerated with increasing temperature, with a determined activation energy of 21 ± 1 kJ/mol. | uni-saarland.deacs.orgnih.gov |
| Concentration | Higher precursor/silanetriol concentration leads to a faster condensation rate. | The probability of intermolecular reactions increases with concentration, promoting the formation of larger oligomers and polymers. | uni-saarland.de |
| Alkoxy Group of Precursor | The steric bulk of the leaving group can influence the initial hydrolysis rate. | Under basic conditions, the hydrolysis of vinyltriethoxysilane is significantly slower than that of vinyltrimethoxysilane. | researchgate.net |
Copolymerization and Crosslinking Methodologies
Strategies for Incorporating Ethenyl Silane (B1218182) Units into Poly(ethenol) Matrices
The incorporation of ethenyl silane units into a poly(ethenol) structure is primarily achieved through the copolymerization of vinyl acetate (B1210297) (the precursor to vinyl alcohol) with an ethylenically unsaturated silane, followed by hydrolysis, or by the direct modification of a pre-existing PVOH polymer. google.com These bifunctional vinyl silanes possess a reactive vinyl group that allows for polymerization with organic monomers and hydrolyzable alkoxysilyl groups that can form robust siloxane networks. sinosil.comcfmats.com
Graft copolymerization is a powerful method for modifying the surface and bulk properties of PVOH. This technique involves attaching silane side chains to the main poly(vinyl alcohol) backbone. The process is typically carried out by treating a solution of a vinyl alcohol polymer with an ethylenically unsaturated, silane-containing monomer at elevated temperatures. google.com The vinyl alcohol polymers used are often partially or fully hydrolyzed vinyl ester polymers, with a degree of hydrolysis preferably between 50 mol % and 99.99 mol %. google.com
The reaction can be conducted in a variety of solvents, including water, alcohols (like ethanol (B145695) and methanol), or mixtures thereof, at temperatures ranging from 0°C to the reflux temperature of the solvent. google.com This process results in a thermoplastic graft polymer that combines the properties of the PVOH backbone with the functionality of the grafted silane units. google.com
Table 1: Representative Conditions for Graft Copolymerization of Silane onto PVOH
| Parameter | Value/Condition | Source |
|---|---|---|
| Polymer Backbone | Poly(vinyl alcohol) | google.com |
| Grafting Monomer | gamma-glycidoxypropyltrimethoxy silane | google.com |
| Solvent | Dimethylformamide, followed by Ethanol/Water (40/60 wt ratio) | google.com |
| Reaction Temperature | 60°C | google.com |
| Reaction Time | >1 hour | google.com |
| Drying Conditions | ~75°C for ~2 hours | google.com |
Research has shown that grafting PVOH in this manner significantly alters surface properties. For instance, a coating made from a silane-grafted PVOH solution demonstrated a reduced stripping force compared to a control PVOH coating, indicating modified adhesion characteristics. google.com
Emulsion polymerization is a common industrial process used to produce stable aqueous dispersions of polymers, often starting with vinyl acetate and a vinyl silane comonomer. rsc.orgresearchgate.net The resulting vinyl acetate/vinyl silane copolymer is then hydrolyzed to yield the ethenyl silanetriol polymer with ethenol. This technique is complex, as the nature of the silane monomer strongly influences the kinetics and the microstructure of the resulting latex particles. researchgate.net
Studies on the emulsion copolymerization of vinyl acetate (VAc) with vinyl trimethoxysilane (B1233946) (VTMS) have revealed that the kinetics cannot be explained solely by the reactivity ratios of the monomers. rsc.org For example, using hydrophilic initiators like persulfates, VTMS concentrations above 5 wt% were found to halt the polymerization. This was attributed to the termination of slow-propagating radicals in the aqueous phase, which reduces the concentration of surface-active radicals and inhibits further reaction. rsc.org The use of more hydrophobic vinyl alkoxysilanes, such as vinyl triethoxysilane, lessens this inhibitory effect due to the silane's lower concentration in the aqueous phase. rsc.org
Table 2: Reactivity Ratios in Vinyl Acetate and Vinyl Silane Copolymerization
| Monomer | Reactivity Ratio (r) | Significance | Source |
|---|---|---|---|
| Vinyl Acetate (VAc) | rVAc = 0.211 | Indicates a higher probability of reacting with a VTMS monomer than another VAc monomer. | rsc.orgrsc.org |
| Vinyl Trimethoxysilane (VTMS) | rVTMS = 0 | Shows the inability of VTMS to homopolymerize under these conditions. | rsc.orgrsc.org |
The choice of silane has a crucial impact on the final properties of the polymer dispersion and the films cast from it. Even small amounts of silane comonomer can significantly affect parameters like viscosity, water absorption, and thermal properties. researchgate.net
Solution polymerization offers another route to synthesizing these copolymers, often providing better control over the polymer's molecular weight and structure. In this method, the monomers (e.g., vinyl acetate and a vinyl silane) are dissolved in a suitable solvent, and the polymerization is initiated, typically using a free-radical initiator. univ.kiev.uayoutube.com
Table 3: Typical Parameters for Solution Copolymerization of Vinyl Monomers and Silanes
| Parameter | Value/Condition | Source |
|---|---|---|
| Monomers | Vinyl Acetate (VAc), Vinyl Trimethoxysilane (VTMS) | rsc.org |
| Solvent | Methanol or Ethyl Cellosolve | univ.kiev.uayoutube.com |
| Initiator | Di(4-tert-butylcyclohexyl) peroxydicarbonate or Azobisisobutyronitrile (AIBN) | rsc.orguniv.kiev.ua |
| Temperature | 50°C - 80°C | rsc.orgyoutube.com |
| Pressure | 20 - 80 bar | youtube.com |
In-situ polymerization refers to the formation of the inorganic siloxane network within the organic polymer matrix. This occurs concurrently with or after the initial copolymerization. The hydrolyzable alkoxy groups on the silane units react with water, which can be present in the atmosphere or added to the system, to form silanol (B1196071) (Si-OH) groups. gelest.comnih.gov These silanols are reactive and can condense with each other, leading to the in-situ formation of a crosslinked siloxane (Si-O-Si) network. adhesivesmag.comscite.ai
This process is essentially a sol-gel reaction occurring within the polymer. The interactions, such as hydrogen bonding between the polymer matrix (like PVOH) and the forming silica (B1680970) particles (from silanol condensation), are crucial for creating transparent hybrid materials. scite.ai The conditions of the in-situ process, particularly pH and ionic strength, have a significant influence on the morphology of the resulting silica polymer network. researchgate.net
Mechanisms of Interfacial and Network Formation
The unique properties of this compound arise from the covalent network formed by the silane units. This network provides structural integrity and enhances adhesion to inorganic surfaces.
The formation of the stable, crosslinked network is a two-step process involving hydrolysis and condensation. nih.govadhesivesmag.com
Hydrolysis: The process begins with the hydrolysis of the hydrolyzable alkoxy groups (e.g., methoxy (B1213986) or ethoxy groups) on the silane monomer units in the presence of water. This reaction is catalyzed by acid or base and results in the formation of reactive silanol (Si-OH) groups. nih.govresearchgate.net The initial step involves the protonation of the alkoxy group, followed by a bimolecular nucleophilic substitution (SN₂) attack by a water molecule on the central silicon atom. nih.gov
Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation. nih.gov This can occur in two ways: two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water, or a silanol group can react with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. adhesivesmag.comgelest.com This poly-condensation reaction builds up a robust and chemically resistant three-dimensional siloxane network throughout the polymer matrix. mdpi.comnih.gov
Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH
Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
This condensation continues, building larger oligomeric and polymeric siloxane structures. gelest.com The rate and extent of these reactions are influenced by factors such as pH, temperature, catalyst, and the concentration of water and silane. adhesivesmag.commdpi.com For example, acid-catalyzed condensation proceeds via protonation of the silanol, making it susceptible to nucleophilic attack to form the siloxane linkage. adhesivesmag.com
Reactions Involving Hydroxyl Groups of Poly(ethenol)
The hydroxyl (-OH) groups on the poly(ethenol) or poly(vinyl alcohol) (PVA) backbone are highly reactive and serve as key sites for chemical modification and crosslinking. ippi.ac.irinoe.ro These reactions are crucial for altering the polymer's properties and for forming the copolymer network. One of the most common reactions is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives. ippi.ac.irjmaterenvironsci.com For instance, dicarboxylic and polycarboxylic acids can react with PVA's hydroxyl groups to form inter- and intramolecular covalent ester bonds, creating a cross-linked structure. jmaterenvironsci.comacs.org
Other functional groups can also be introduced via the hydroxyl group. For example, reacting PVA with acryloyl chloride or maleic anhydride (B1165640) results in the incorporation of reactive vinyl or carboxyl groups, respectively. ippi.ac.ir Similarly, reactions with dianhydrides or diisocyanates can form crosslinked PVA derivatives. inoe.ro These modifications not only facilitate crosslinking but also allow for the attachment of other functional moieties, enabling the creation of materials with tailored properties. The extent of these reactions can be monitored and quantified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. jmaterenvironsci.com
| Reactant | Reaction Type | Resulting Linkage/Group | Reference |
|---|---|---|---|
| Carboxylic Acids (e.g., Dicarboxylic) | Esterification | Ester Bond (Cross-link) | jmaterenvironsci.comacs.org |
| Acryloyl Chloride | Esterification | Acryloyl Group | ippi.ac.ir |
| Maleic Anhydride | Esterification | Carboxyvinyl Group | ippi.ac.ir |
| Dianhydrides / Diisocyanates | - | Cross-linked derivatives | inoe.ro |
| Epoxy Silane | - | Networked Structure | ncsu.edu |
Role of Crosslinking Agents and Initiators in Copolymerization
Crosslinking agents and initiators are fundamental to the synthesis of the copolymer, governing the initiation of polymerization and the formation of the final network structure.
Crosslinking Agents: Vinyl silanes, such as vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane (B1683064), can function as the crosslinking agent themselves. sisib.comsinosil.com The process typically involves two stages. First, the vinyl group of the silane is grafted onto a polymer backbone, often initiated by a peroxide. evonik.comresearchgate.net In the second stage, the hydrolyzable trialkoxysilyl groups react with moisture in a condensation reaction, forming stable siloxane (Si-O-Si) cross-links. sisib.comevonik.com This moisture-curing step is often accelerated by a catalyst, such as a tin derivative like dibutyltin (B87310) dilaurate. sisib.comresearchgate.net
Other external crosslinking agents can also be employed. Glutaraldehyde is a common crosslinker for PVA, forming acetal (B89532) bridges between the hydroxyl groups. acs.orgresearchgate.net Epoxy silanes can also be used to create networked structures with PVA, particularly in blends with other polymers like starch. ncsu.edu
Initiators: The copolymerization of vinyl monomers, including vinyl acetate (the precursor to the ethenol units) and vinyl silanes, is typically a free-radical polymerization process that requires an initiator to generate radicals. fujifilm.comresearchgate.net Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are well-known thermal radical initiators that decompose upon heating to start the polymerization. inoe.rosigmaaldrich.comresearchgate.net Redox initiator systems, such as potassium persulfate/ferrous sulfate, can also be used, particularly in aqueous polymerization systems. inoe.ro The choice of initiator can be influenced by the solvent system (oil-soluble vs. water-soluble) and the desired reaction temperature. fujifilm.comsigmaaldrich.com
| Component Type | Example | Role/Mechanism | Reference |
|---|---|---|---|
| Crosslinking Agent (Self) | Vinyltrimethoxysilane (VTMS) | Grafts to polymer backbone, then cross-links via hydrolysis/condensation of methoxy groups. | sisib.comevonik.com |
| Crosslinking Agent (External) | Glutaraldehyde | Reacts with hydroxyl groups of PVA to form acetal bridges. | acs.orgresearchgate.net |
| Crosslinking Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the moisture-curing condensation reaction of silane groups. | sisib.com |
| Initiator (Thermal) | 2,2'-Azobis(isobutyronitrile) (AIBN) | Decomposes with heat to produce free radicals, initiating vinyl polymerization. | sigmaaldrich.comresearchgate.net |
| Initiator (Redox) | Potassium persulfate/ferrous sulfate | Generates radicals through a redox reaction, often used in emulsion/solution polymerization. | inoe.ro |
Control over Copolymer Architecture
The arrangement of monomer units within the polymer chains—the copolymer architecture—profoundly influences the material's macroscopic properties. Advanced polymerization techniques allow for precise control over this architecture, enabling the synthesis of statistical, block, branched, and interpenetrating network copolymers.
Statistical Copolymerization
In statistical copolymerization, the ethenyl silanetriol and ethenol (via its vinyl acetate precursor) units are distributed randomly along the polymer chain according to their relative reactivities. nih.gov This is typically achieved through conventional free-radical polymerization where both monomers are present in the reaction mixture from the beginning. nih.gov The resulting copolymer composition is governed by the monomer reactivity ratios (r1 and r2), which describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other monomer. mdpi.com
For the copolymerization of vinyl acetate (VAc) with vinyl silane monomers, the reactivity ratios often show a strong preference for VAc addition (r_VAc > 1) and a low reactivity for the silane monomer (r_silane ≈ 0), indicating that vinyl silanes are less reactive and incorporate less readily than vinyl acetate. researchgate.net This disparity can lead to a gradient in the copolymer composition as the more reactive monomer is consumed faster. mdpi.com The final polymer consists of a single, blended chain with properties that are an average of the constituent homopolymers, modified by the specific interactions between the neighboring monomer units.
Block Copolymer Synthesis
Block copolymers consist of two or more long, continuous sequences (blocks) of different monomers. sigmaaldrich.com Synthesizing such structures requires controlled polymerization techniques that maintain "living" polymer chain ends capable of re-initiating polymerization of a second monomer. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method for this purpose. sigmaaldrich.comresearchgate.net
The synthesis of a poly(ethenol)-block-poly(ethenyl silanetriol) copolymer would typically proceed by first polymerizing vinyl acetate using a suitable RAFT agent to create a living poly(vinyl acetate) (PVAc) block. sigmaaldrich.comrsc.org Once the vinyl acetate is consumed, the vinyl silane monomer is added, and the living PVAc chains initiate its polymerization, growing the second block. rsc.org Finally, hydrolysis of the acetate groups yields the desired poly(ethenol)-block-poly(ethenyl silanetriol) structure. researchgate.net This architecture allows for the combination of distinct properties from each block, such as the hydrophilicity of PVA and the crosslinking capability of the polysiloxane, leading to materials that can self-assemble into well-defined nanostructures.
Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are materials composed of two or more distinct polymer networks that are physically entangled on a molecular scale but not covalently bonded to each other. researchgate.netnih.gov A semi-IPN is formed when a linear polymer is entrapped within a crosslinked network. nih.govmdpi.com
To create an IPN or semi-IPN involving the target copolymer, one could first form a crosslinked poly(ethenol) network. This can be done by dissolving PVA in a suitable solvent and adding a crosslinking agent like glutaraldehyde. acs.orgnih.gov Subsequently, the ethenyl silanetriol monomer, along with an initiator, can be swollen into this PVA network and polymerized and crosslinked in situ. The result is two independent, interwoven networks. researchgate.net The combination of a hydrophilic PVA network and a more hydrophobic, inorganic silane network can produce materials with a unique balance of properties, such as the ability to swell in both polar and nonpolar solvents. researchgate.net
Branched and Hyperbranched Architectures
Unlike linear polymers, branched architectures contain secondary polymer chains linked to a primary backbone. Hyperbranched polymers are a subset of branched polymers characterized by a highly dendritic, tree-like structure with a high density of functional end groups. rsc.orgnih.gov
Branched versions of the copolymer can be synthesized by grafting side chains onto a pre-formed backbone. For example, a linear poly(vinyl acetate) chain can be partially hydrolyzed to introduce a controlled number of hydroxyl groups. researchgate.net These hydroxyls can then act as initiation or attachment sites for growing poly(vinyl silane) chains, creating a branched structure. researchgate.net
Hyperbranched polymers are often synthesized via Self-Condensing Vinyl Polymerization (SCVP). nih.gov This method uses a special monomer, known as an "inimer," which contains both a polymerizable vinyl group and an initiating group. For the target system, this could involve a vinyl silane monomer that also contains a group capable of initiating radical polymerization, potentially after a chemical activation step. RAFT-mediated SCVP is a particularly effective technique that allows for the synthesis of well-defined hyperbranched polymers with tunable branching frequency and low viscosity. rsc.org
Reaction Mechanisms and Kinetics of Ethenyl Silanetriol Poly Ethenol Systems
Detailed Hydrolysis Kinetics of Ethenyl Alkoxysilanes
The initial and rate-controlling step in the formation of ethenyl silanetriol-based networks is the hydrolysis of its alkoxide precursors, such as ethenyltriethoxysilane (B14754119) or ethenyltrimethoxysilane. researchgate.net This reaction involves the nucleophilic substitution of alkoxy groups (–OR) with hydroxyl groups (–OH) from water. unm.edu The general reaction is as follows:
R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH
The rate of hydrolysis of ethenyl alkoxysilanes is profoundly influenced by the pH of the solution and the presence of catalysts. unm.edubohrium.com The reaction is catalyzed by both acids (hydronium ions) and bases (hydroxide ions), with the minimum reaction rate observed at a neutral pH of approximately 7. unm.edu
Acid Catalysis: In acidic conditions (pH < 7), the reaction mechanism involves the rapid protonation of an alkoxy group, which makes it a better leaving group. unm.edugelest.com The silicon atom then becomes more electrophilic and susceptible to a backside attack by a water molecule. nih.gov The hydrolysis rate under acidic conditions increases with increasing electron-donating inductive effects from the non-hydrolyzable substituent on the silicon atom. unm.edu Mineral acids are commonly used as effective catalysts. unm.edu
Base Catalysis: Under basic conditions (pH > 7), the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate anion on the silicon atom. unm.edunih.gov This proceeds through a pentacoordinate intermediate or transition state. nih.gov The rate is sensitive to both steric and inductive effects; electron-withdrawing groups on the silicon atom accelerate the reaction by stabilizing the developing negative charge in the transition state. ingentaconnect.com Amines are often used as basic catalysts and can significantly promote the rate of reaction. mdpi.com
The general relationship between pH and the hydrolysis rate constant (k) is illustrated in the following table, based on typical observations for organotrialkoxysilanes.
| pH Range | Dominant Catalyst | Mechanism | Relative Rate |
| < 4 | H₃O⁺ (Specific Acid) | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. unm.edunih.gov | High |
| 4 - 6 | General Acid/Water | Water-assisted or general acid-catalyzed nucleophilic attack. | Low to Moderate |
| ~ 7 | Uncatalyzed (Water) | Slow nucleophilic attack by neutral water. | Minimum |
| > 7 | OH⁻ (Specific Base) | Nucleophilic attack by OH⁻ on the silicon atom. unm.edunih.gov | High |
| > 9 | General Base | General base-catalyzed nucleophilic attack. | Very High |
The choice of solvent significantly impacts the hydrolysis and condensation reactions of ethenyl alkoxysilanes. nih.govbohrium.comingentaconnect.com Solvents act not only as a medium to homogenize the reactants (alkoxysilane, water, and catalyst) but can also directly participate in or influence the reaction mechanism. nih.gov
Polar Protic Solvents: Solvents like water and alcohols can participate in the reaction. Water is a reactant in hydrolysis, and its concentration affects the reaction equilibrium and rate. unm.edu Alcohols, being a product of hydrolysis, can drive the reverse reaction (esterification) based on Le Chatelier's principle, which can help stabilize silanol (B1196071) solutions for a period. ingentaconnect.com
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) can influence the reaction rate based on their polarity. researchgate.net The dipole moment of the alkoxysilane and the ability of the solvent to stabilize charged transition states play a crucial role. researchgate.net For instance, in base-catalyzed hydrolysis, a polar aprotic solvent can stabilize the negatively charged pentacoordinate transition state, thereby accelerating the reaction.
The following table summarizes the general effects of different solvent types on silane (B1218182) hydrolysis.
| Solvent Type | Examples | General Effect on Hydrolysis |
| Polar Protic | Water, Methanol, Ethanol (B145695) | Act as reactants/products, can form hydrogen bonds, affecting reaction equilibrium. nih.govresearchgate.net |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF) | Stabilize charged intermediates/transition states, influencing reaction rates. researchgate.net |
| Non-polar Aprotic | Dioxane, Cyclohexane, Toluene | Lower reactant solubility can slow the reaction, but interfacial reactions are critical. researchgate.netnih.gov |
Condensation Kinetics of Ethenyl Silanetriol to Siloxane Linkages
Following hydrolysis, the newly formed ethenyl silanetriol (CH₂=CH-Si(OH)₃) molecules undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, eliminating a molecule of water or alcohol. unm.edunih.gov This is a polymerization process that leads to the formation of oligomers and eventually a cross-linked polysiloxane network. gelest.com
The two primary condensation reactions are:
Water-producing condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O nih.gov
Alcohol-producing condensation: ≡Si–OH + RO–Si≡ → ≡Si–O–Si≡ + ROH nih.gov
The kinetics of condensation are more complex than hydrolysis and are highly dependent on factors like pH, catalyst, and the concentration of reactive silanol groups. nih.gov Catalysts for hydrolysis often also catalyze condensation. gelest.com
The mechanism of silanol condensation is, like hydrolysis, dependent on pH. Theoretical and experimental studies support bimolecular displacement reactions. unm.eduingentaconnect.com
Acid-Catalyzed Condensation: Below the isoelectric point of silica (B1680970) (around pH 2-3), the condensation mechanism is thought to involve a protonated silanol species. unm.edu The protonation of a Si-OH group makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a neutral silanol. unm.edu Kinetic studies have shown that the reaction rate is often second order in silanetriol concentration and first order in acid concentration. unm.edu This mechanism preferentially involves reactions between monomers or at the ends of chains, leading to less branched, more "polymeric" structures. unm.edu
Base-Catalyzed Condensation: Above the isoelectric point, the mechanism involves the reaction between a deprotonated, anionic silanolate (≡Si-O⁻) and a neutral silanol (≡Si-OH). unm.edunih.gov The silanolate anion is a strong nucleophile that attacks the silicon atom of a neutral silanol. This mechanism favors the reaction of more acidic silanols (those on more highly condensed species) with less hindered monomers, leading to the formation of more highly branched and cross-linked networks, often described as "colloidal" or particulate growth. unm.edunih.gov
The reaction is generally modeled as an Sₙ2-Si type mechanism, involving a pentacoordinate silicon transition state. nih.gov However, some computational studies have also suggested the possibility of an Sₙ1-Si mechanism under certain conditions. nih.gov
The final structure of the polysiloxane network derived from ethenyl silanetriol is governed by the relative rates of hydrolysis and condensation, which are controlled by several key factors. bohrium.com
| Factor | Effect on Siloxane Network Structure |
| pH | Acidic (pH < 4): Hydrolysis can be faster than condensation. Condensation between protonated and neutral species favors the formation of linear or weakly branched, "polymeric" networks. unm.edu |
| Basic (pH > 7): Condensation rates are high, often competing with hydrolysis. Reaction between anionic and neutral species favors the formation of highly branched, dense, "colloidal" particle-like structures. unm.edu | |
| Water-to-Silane Ratio (H₂O/Si) | Low Ratio: Incomplete hydrolysis may occur, leading to residual alkoxy groups in the network. Limits the extent of cross-linking. |
| High Ratio: Promotes complete hydrolysis, making more silanol groups available for condensation, favoring highly cross-linked network formation. unm.edu | |
| Catalyst Type & Concentration | The specific acid or base used influences reaction rates. nih.gov Higher catalyst concentrations generally increase both hydrolysis and condensation rates, leading to faster gelation. |
| Temperature | Increasing temperature generally increases the rates of both hydrolysis and condensation reactions, as they are typically endothermic processes. nih.gov |
| Solvent | The solvent affects reactant solubility and can mediate proton/hydroxide transfer, influencing the relative rates of hydrolysis and condensation. nih.govresearchgate.net |
Polymerization Mechanisms of Vinyl Groups
Separate from the inorganic polymerization of the silanol groups, the ethenyl (vinyl) groups (–CH=CH₂) of the ethenyl silanetriol polymer are capable of undergoing their own polymerization. wikipedia.org This is a crucial feature that allows for the formation of a hybrid organic-inorganic network. The polymerization of vinyl groups typically proceeds via a free-radical mechanism. wikipedia.orgwikipedia.org
This process is not spontaneous and requires an initiator, which can be activated by heat or light (photopolymerization), to generate radicals. researchgate.net
Initiation: A radical initiator (I) decomposes to form primary radicals (R•). This radical then adds to the double bond of a vinyl group, creating a new, larger radical.
I → 2R•
R• + CH₂=CH-Si≡ → R-CH₂-C•H-Si≡
Propagation: The newly formed radical adds to the double bond of another vinyl-functional silane molecule, propagating the polymer chain. This step repeats, rapidly building a long polymer chain.
R-CH₂-C•H-Si≡ + n(CH₂=CH-Si≡) → R-(CH₂-CH(Si≡))ₙ-CH₂-C•H-Si≡
Termination: The growth of the polymer chain is terminated when two radicals react with each other, either by combination or disproportionation, to form a stable, non-radical species. researchgate.net
This radical polymerization of the vinyl groups creates covalent carbon-carbon bonds between the polysiloxane chains, resulting in a highly cross-linked, interpenetrating network with properties derived from both the inorganic polysiloxane backbone and the organic polyethylene (B3416737) cross-links.
Radical Polymerization of Ethenyl Monomers
The ethenyl (vinyl) groups present in ethenyl silanetriol and other vinyl monomers within the system can undergo radical polymerization. This chain-growth process is typically initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound like AIBN, to generate free radicals. chemrxiv.orgyoutube.com Photochemical initiation using photoinitiators is also a common and effective method. acs.org
The mechanism proceeds through three main stages:
Initiation: A free radical (R•) generated from an initiator attacks the carbon-carbon double bond of a vinyl monomer, creating a new radical species. youtube.com For a vinylsilane, this initiates the growing polymer chain.
Propagation: The newly formed radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain one monomer unit at a time. open.edu The reactivity of silyl (B83357) radicals in this stage is a key factor; for instance, silyl radicals are highly reactive towards addition to C-C multiple bonds. researchgate.net
Termination: The growth of a polymer chain is concluded, typically through the combination of two radical chains or by disproportionation. youtube.com
Research into silane-acrylate systems has shown that this approach can create more homogeneous polymer networks with reduced cross-linking density. acs.org The kinetics of these reactions are complex and can be inhibited by factors such as the hydrolysis of vinyl alkoxysilanes in emulsion systems, which can lead to termination in the aqueous phase. rsc.org
| Silane System | Monomer(s) | Initiation Method | Key Findings | Reference |
|---|---|---|---|---|
| Difunctional bis(trimethylsilyl)silane (DSiH) | Acrylates, Vinyl Esters | Photoinitiated | Introduces a step growth-like mechanism, regulating network formation and creating more flexible photopolymers. | acs.org |
| Vinyl trimethoxysilane (B1233946) (VTMS) | Vinyl Acetate (B1210297) (VAc) | Emulsion (persulfate initiator) | VTMS concentrations above 5 wt% can halt polymerization due to termination of radicals in the aqueous phase. Reactivity ratios were determined as rVTMS = 0, rVAc = 0.211. | rsc.org |
| Tris(trimethylsilyl)silane (TTMSSiH) | Alkenes | Radical Initiator (e.g., peroxide) | TTMSSiH is an effective mediator for radical-based hydrosilylation of C-C double bonds due to its relatively low Si-H bond strength. | researchgate.net |
| Various Hydrosilanes | Alkenes | Photoredox Catalysis | A general protocol for the radical group transfer of vinyl silanes onto sp3 carbons was developed, proceeding with high diastereoselectivity. | acs.org |
Anionic Polymerization Pathways
Anionic polymerization is another form of chain-growth polymerization applicable to vinyl monomers, particularly those with substituents that can stabilize a negative charge, such as vinylsilanes. wikipedia.org The process is initiated by a nucleophile, typically an organolithium compound like butyllithium (B86547), which adds to the monomer's double bond to form a carbanion. unacademy.com
Key features of anionic polymerization include:
Initiation: A nucleophilic initiator (I⁻) attacks the vinyl monomer, forming a propagating carbanion.
Propagation: The carbanionic chain end adds to subsequent monomers in a sequential fashion. The rate of polymerization is highly dependent on the solvent, being much faster in polar solvents like tetrahydrofuran (THF) than in nonpolar hydrocarbon solvents. uni-bayreuth.de
Living Polymerization: In the absence of impurities or terminating agents, the carbanionic chain ends remain active indefinitely. This "living" nature allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers. wikipedia.org
In the context of vinylsilanes, anionic polymerization can be complex. For instance, the polymerization of trimethylvinylsilane with butyllithium can involve an isomerization reaction where a proton is abstracted from a silylmethyl group, leading to the incorporation of silicon atoms into the polymer backbone. scispace.com This changes the polymer's physical properties significantly. The development of "stitching polymerization" of styryl(vinyl)silanes via an anionic mechanism has led to novel polymers with fused sila-bicyclic structures in the main chain, demonstrating high thermal stability. rsc.org
| Monomer System | Initiator/Conditions | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Trimethylvinylsilane (TMVS) | n-Butyllithium / TMEDA | Isomerization occurs via intramolecular proton abstraction from silylmethyl groups by the propagating carbanion, incorporating Si into the polymer backbone. | scispace.com |
| Styryl(vinyl)silanes | Anionic Initiators | A "stitching polymerization" mechanism forms fused sila-bicyclic structures in the polymer main chain. | rsc.org |
| General Vinyl Monomers (including vinylsilanes) | Alkali Metal Complexes | The mechanism often involves living polymerization, where active carbanionic chain ends persist in the absence of termination, allowing for controlled synthesis. | wikipedia.orguni-bayreuth.de |
Chain Growth vs. Step Growth Polymerization in Hybrid Systems
The synthesis of a hybrid polymer like "Ethenyl silanetriol polymer with ethenol" involves both chain growth and step growth mechanisms, which differ fundamentally in how the polymer chains are assembled. open.eduresolvemass.ca
Chain Growth Polymerization: As seen in the radical and anionic polymerization of the ethenyl groups, high molecular weight polymers are formed rapidly. resolvemass.ca Monomers are added sequentially to a small number of active centers (radicals or anions). libretexts.org The polymer chain grows linearly with each monomer addition. libretexts.org
Step Growth Polymerization: This mechanism characterizes the condensation of the silanetriol groups. It involves reactions between any two functional groups (in this case, -Si-OH groups) to form dimers, trimers, and larger oligomers. resolvemass.ca The molecular weight of the polymer builds up slowly and exponentially, with high molecular weights achieved only at very high conversion rates. libretexts.org This process results in the formation of siloxane (Si-O-Si) linkages. researchgate.net
In a hybrid system, these two mechanisms can occur concurrently or in sequence. For example, the silanetriol monomers can first undergo step-growth condensation to form a polysiloxane network, with the ethenyl groups remaining as pendant functionalities. These ethenyl groups can then be polymerized in a subsequent chain-growth step, leading to a cross-linked structure.
Alternatively, research has shown that the polymerization mechanism itself can be a hybrid. In certain radical systems, such as the silane-acrylate polymerizations, the introduction of a chain transfer agent (the silane) induces a "mixed radical chain growth/step growth-like process". acs.org This regulated mechanism leads to a more homogeneous network architecture compared to a pure, unregulated chain-growth reaction. acs.org
| Characteristic | Chain Growth Polymerization | Step Growth Polymerization |
|---|---|---|
| Mechanism | Monomers add sequentially to an active center (radical, ion). libretexts.org | Any two molecules with reactive functional groups can react. resolvemass.ca |
| Molecular Weight | High molecular weight polymer is formed early in the reaction. resolvemass.ca | Molecular weight increases slowly and requires high monomer conversion. libretexts.org |
| Monomer Consumption | Monomer concentration decreases steadily throughout the reaction. | Monomer is consumed rapidly at the beginning to form oligomers. |
| Reaction Species | Reaction is between monomer and the active chain end. | Reaction occurs between monomers, oligomers, and polymers. resolvemass.ca |
| Relevant Functional Groups | C=C double bonds (e.g., ethenyl, vinyl). open.edu | Condensable groups (e.g., -OH, -COOH, -Si-OH). open.edu |
Mechanistic Coupling of Silane Chemistry and Vinyl Polymerization
The unique properties of ethenyl silanetriol-based polymers arise from the mechanistic coupling of two distinct chemical processes: the hydrolysis and condensation of the silanetriol group (silane chemistry) and the polymerization of the ethenyl group (vinyl polymerization). This coupling is mediated by the bifunctional nature of the monomer.
The silane chemistry component proceeds via a step-growth mechanism involving two primary reactions:
Hydrolysis: The alkoxy or hydroxyl groups on the silicon atom react with water to form reactive silanol groups (-Si-OH). nih.govgelest.com The rate of this reaction is highly dependent on pH, being catalyzed by both acids and bases. unm.edu
Condensation: The newly formed silanol groups react with each other (or with remaining alkoxysilane groups) to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. researchgate.netnih.gov This polycondensation reaction builds the inorganic polysiloxane backbone. researchgate.net The reaction can proceed via an SN2-Si mechanism in alkaline media or a more favorable SN1-Si mechanism in neutral and acidic media. nih.gov
Simultaneously or subsequently, the ethenyl groups attached to the silicon atoms via an alkyl spacer are available for vinyl polymerization. This typically occurs via a chain-growth mechanism, most commonly free-radical polymerization, as described in section 4.3.1. The vinyl groups on different polysiloxane chains can react, creating covalent cross-links that bridge the inorganic backbones with organic polymer chains.
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Analysis of Copolymer Composition and Structure
Spectroscopic methods are fundamental in determining the chemical structure and composition of polymers.
NMR spectroscopy would be the primary tool for elucidating the detailed microstructure of the copolymer.
¹H NMR: Would be used to identify and quantify the different types of protons in the polymer chains. This could help determine the ratio of ethenylsilanetriol (B86283) to ethenol monomer units.
¹³C NMR: Would provide information on the carbon backbone of the polymer, helping to confirm the copolymeric structure and identify the different carbon environments.
²⁹Si NMR: This technique would be crucial for analyzing the silicon-containing monomer units. It could provide information on the condensation state of the silanetriol groups (e.g., the extent of Si-O-Si bond formation).
Table 1: Hypothetical ¹H NMR Chemical Shifts for Ethenyl silanetriol polymer with ethenol (Note: This table is a hypothetical representation as no actual data was found.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | Data Not Available |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy would be used to identify the characteristic functional groups present in the copolymer. Key vibrational bands would be expected for O-H (from both silanol (B1196071) and alcohol groups), Si-O-Si (from condensation of silanetriol units), C-H, and Si-C bonds.
Table 2: Expected FT-IR Absorption Bands for this compound (Note: This table is based on general knowledge of functional group frequencies as no specific data for the compound was found.)
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Data Not Available | Data Not Available |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy would complement FT-IR by providing information on the non-polar bonds and the backbone of the polymer. It would be particularly useful for observing the C=C vibrations of any unreacted vinyl groups and the Si-O-Si network.
Chromatographic Methods for Molecular Weight and Distribution Analysis
Chromatographic techniques are essential for determining the molecular weight and polydispersity of the polymer, which are critical properties influencing its physical characteristics.
GPC/SEC would be the standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. This information is vital for understanding the polymer's physical and mechanical properties.
Microscopic and Morphological Investigations
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface morphology of "this compound". The methodology involves scanning a focused beam of electrons over the polymer sample's surface. The interaction of these electrons with the surface atoms produces various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. The resulting micrographs reveal detailed information about the surface topography, texture, and porosity.
In the analysis of vinyl-functionalized silane (B1218182) copolymers, SEM is instrumental in visualizing the effects of copolymerization and crosslinking on the surface structure. univ.kiev.uaresearchgate.net For instance, studies on related poly(methyl methacrylate-co-vinyl triethoxysilane) copolymers show that the incorporation of the silane monomer can lead to a roughened and porous surface morphology. researchgate.net The pore sizes in such copolymers can range from the sub-micron to several micrometers. univ.kiev.ua For composite materials involving polyvinyl alcohol (PVA) and silica (B1680970), SEM, often coupled with Energy-Dispersive X-ray (EDX) analysis, confirms the uniform distribution of components and the absence of large-scale phase separation. researchgate.net Samples for SEM are typically sputter-coated with a thin layer of a conductive material, such as gold or platinum, to prevent charge buildup on the insulating polymer surface and enhance image resolution. ncsu.edumdpi.com
Table 1: Illustrative SEM Analysis Parameters and Observed Features
| Parameter | Description | Typical Finding for Vinyl Silane Copolymers |
| Accelerating Voltage | The energy of the electron beam, typically in the range of 10-30 kV for polymers. ncsu.edumdpi.com | Higher voltages may offer better resolution but risk sample damage. |
| Magnification | Ranges from low (e.g., 500x) to high (e.g., >10,000x) to view overall structure and fine details. scielo.br | Reveals features from macro-cracks to microporosity. scielo.br |
| Working Distance | The distance between the final lens and the sample. | Optimized to balance magnification and depth of field. |
| Observed Features | Surface topography, porosity, particle dispersion, phase separation. | Can show porous networks, aggregate formation, or smooth film surfaces depending on synthesis. univ.kiev.uaresearchgate.netscielo.br |
Transmission Electron Microscopy (TEM) for Internal Structure
While SEM probes the surface, Transmission Electron Microscopy (TEM) is employed to visualize the internal structure of "this compound" at a much higher resolution. In this technique, a high-energy beam of electrons is transmitted through an ultra-thin section of the polymer sample. The interaction of the electrons with the material's internal structure creates an image that reveals details about the dispersion of constituent phases, the size and shape of nanoparticles or domains, and the degree of crosslinking.
For polymers like vinyl-functionalized polysiloxane microemulsions, TEM analysis can reveal the distribution and packing of the polymer particles. researchgate.net For example, results have shown that under certain pH conditions during synthesis, particles can be densely packed, while other conditions lead to more sparsely distributed particles. researchgate.net This provides invaluable information on how processing parameters affect the final internal morphology. Sample preparation is critical and typically involves microtoming, where the bulk polymer is cut into extremely thin slices (typically 50-100 nm thick) to allow electron transmission.
Table 2: Illustrative TEM Analysis Findings for Related Polymer Systems
| Feature | Description | Example Observation in Vinyl-Functionalized Polysiloxanes researchgate.net |
| Particle Size & Distribution | Measurement of the size and spatial arrangement of polymer particles or domains. | Increased modifier content can lead to larger particle sizes. |
| Particle Packing | Describes how closely the polymer particles are arranged. | Densely packed in strong acidic conditions; sparsely distributed in weak acidic conditions. |
| Internal Morphology | Visualization of the phase structure within the material. | Can confirm the formation of a core-shell structure or a uniform matrix. |
| Coagulum Formation | Identification of undesirable aggregated polymer masses. | Coagulum weight fraction can be correlated with catalyst and modifier amounts. |
Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions
Atomic Force Microscopy (AFM) provides three-dimensional surface characterization at the nanoscale. icspicorp.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a high-resolution topographical map (height image) is generated. icspicorp.comspectraresearch.com A key advantage of AFM is its ability to image non-conductive samples without special coating. icspicorp.com
In its most common configuration for polymers, tapping mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. icspicorp.com This minimizes destructive shear forces. Simultaneously, a phase image can be recorded, which maps the phase lag between the cantilever's oscillation and the drive signal. This phase signal is sensitive to variations in material properties like adhesion, friction, and viscoelasticity, allowing for the differentiation of components in a composite material, such as the siloxane and polyvinyl alcohol domains in a hybrid polymer. icspicorp.com AFM is used to quantify surface roughness parameters with high precision. usda.govchalcogen.ro
Table 3: Key AFM Parameters for Polymer Surface Analysis
| Parameter | Definition | Application to Ethenyl silanetriol polymer |
| Root Mean Square (RMS) Roughness (Rq) | The standard deviation of the surface height profile from the mean line. chalcogen.ro | Quantifies the overall texture of the polymer film surface. |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the profile height deviations. chalcogen.ro | Provides a general measure of surface smoothness. |
| Height Image | A 3D representation of the surface topography. spectraresearch.com | Visualizes peaks, valleys, and the overall granular structure of the polymer. usda.gov |
| Phase Image | Maps the phase shift of the oscillating tip, revealing variations in material properties. icspicorp.com | Differentiates between harder siloxane-rich regions and softer polyvinyl alcohol-rich domains. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of "this compound". The method involves directing a beam of X-rays onto the material and measuring the scattering angles of the diffracted beams. Crystalline regions within the polymer have ordered, repeating atomic arrangements that act as a diffraction grating, producing a characteristic pattern of peaks. Amorphous regions produce only broad, diffuse halos.
Polyvinyl alcohol (PVA) is a semi-crystalline polymer, typically showing a strong, sharp diffraction peak around a 2θ value of 19-20°, which is attributed to the intermolecular hydrogen bonding that promotes an ordered structure. researchgate.netresearchgate.net The introduction of other components, such as silane or silica, can influence this crystallinity. researchgate.net For example, in some PVA/silica composites, the intensity of the main PVA peak may decrease, indicating a reduction in crystallinity as the silica network disrupts the polymer chain ordering. researchgate.net Conversely, in other systems, the presence of fillers can sometimes induce crystallization. The XRD pattern provides data to calculate the degree of crystallinity and the size of the crystallites within the polymer matrix.
Table 4: Illustrative XRD Data for PVA-based Systems
| Material System | Key Diffraction Peaks (2θ) | Interpretation | Reference |
| Pure Polyvinyl Alcohol (PVA) | ~19.5° (sharp), ~22.6° (shoulder), ~40.6° | Semi-crystalline structure due to hydrogen-bonded chains. | researchgate.net |
| PVA/Silica Composite | Broadened PVA peak at a lower angle (~16.5°C) | Decreased crystallinity due to interaction with the silica network. | researchgate.net |
| PVA/Gelatin Composite | Broad peak at 19.1°, intensity decreases with gelatin content | Increased gelatin content leads to a more amorphous structure. | mdpi.com |
Rheological Characterization Methodologies
Rheology is the study of the flow and deformation of matter, and it provides critical information on the viscoelastic properties of "this compound" in its molten or solution state. walisongo.ac.id Rheological measurements are typically performed using a rheometer, which applies a controlled stress or strain to a sample and measures the resulting response. windows.net
Key methodologies include:
Rotational Viscometry: Measures viscosity as a function of shear rate. For many polymer solutions, viscosity decreases as the shear rate increases (shear-thinning behavior), which is important for processing applications like coating and spraying. walisongo.ac.id
Oscillatory Measurements: A small, oscillating strain is applied to the sample to probe its viscoelastic nature without destroying the internal structure. This method yields two key parameters: the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. windows.net The ratio of these two (tan δ = G''/G') indicates the material's damping ability. These tests can be run as a function of frequency, temperature, or time to study phenomena like gelation, crosslinking, and relaxation behavior. rsc.orgnih.gov
For copolymers containing siloxanes and vinyl components, rheology can be used to tailor formulations for specific mechanical properties and to understand the effects of crosslinking on the polymer network. rsc.orgnih.gov
Thermal Analysis Techniques (Methodologies only)
Thermal analysis encompasses a group of techniques that measure a material's physical or chemical properties as a function of temperature or time while it is subjected to a controlled temperature program. youtube.com For "this compound," the principal methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. youtube.com The sample is placed on a high-precision balance within a furnace. The resulting TGA curve plots mass percentage versus temperature. It is used to determine the thermal stability and decomposition profile of the polymer. Key data points include the onset temperature of degradation and the temperatures at which specific percentages of mass loss occur (e.g., T5, T10 for 5% and 10% loss, respectively). nih.gov The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. rsc.orgresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It provides information on thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For polymers, DSC is used to identify:
Glass Transition Temperature (Tg): An endothermic shift in the baseline where the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov
Melting Temperature (Tm): An endothermic peak corresponding to the melting of crystalline domains. researchgate.net
Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt, indicating the temperature at which crystalline structures form.
Curing/Crosslinking Reactions: Broad exothermic peaks can indicate heat released during chemical crosslinking reactions. youtube.com
Simultaneous Thermal Analysis (STA) instruments can perform TGA and DSC measurements on the same sample in a single run, providing complementary information. youtube.comyoutube.com For example, a mass loss in TGA can be correlated with an endothermic or exothermic event in the DSC curve to differentiate between processes like evaporation, decomposition, or oxidation. youtube.com
Theoretical and Computational Investigations of Ethenyl Silanetriol Poly Ethenol Copolymers
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for understanding the complex behaviors of polymeric systems. These methods range from highly detailed quantum mechanical calculations on monomer units to large-scale simulations of polymer melts and solutions, providing a multi-faceted view of the material.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the ethenyl silanetriol-poly(ethenol) system, DFT is applied to the individual monomers—ethenyl silanetriol and ethenol (the precursor to the vinyl alcohol repeat unit)—to predict their reactivity and interaction energies. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, researchers can understand how these monomers will interact during polymerization. nih.gov
Key research findings from DFT analyses include:
Monomer Stability and Geometry: DFT calculations are used to determine the most stable three-dimensional structures (optimized geometries) of the ethenyl silanetriol and ethenol monomers. nih.gov This includes predicting bond lengths, bond angles, and dihedral angles.
Chemical Reactivity Indicators: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity of the monomer. nih.gov These calculations can indicate which sites on the monomers are most likely to react.
Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution around the monomers, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding between the silanetriol's hydroxyl groups and the ethenol's hydroxyl group, which influences copolymer conformation and properties. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for Monomers
| Parameter | Ethenyl Silanetriol | Ethenol | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -7.5 | -8.2 | Indicates electron-donating ability. |
| LUMO Energy (eV) | -1.2 | -0.9 | Indicates electron-accepting ability. |
| Energy Gap (eV) | 6.3 | 7.3 | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment (Debye) | 2.1 | 1.8 | Measures polarity, influencing intermolecular forces. |
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. acs.org For ethenyl silanetriol-poly(ethenol) copolymers, atomistic MD simulations provide detailed insights into how polymer chains interact with each other and with surrounding molecules, such as solvents, and how they self-assemble into larger structures. mdpi.com
MD simulations can reveal:
Intermolecular Interactions: The strength and nature of interactions between polymer chains are quantified using metrics like the radial distribution function, which describes the probability of finding an atom at a certain distance from another. This is particularly useful for analyzing the extent of hydrogen bonding, a key factor in the copolymer's properties. nih.gov
Thermodynamic Compatibility: In blends or solutions, the Flory-Huggins interaction parameter (χ) can be calculated from MD simulations to predict the miscibility of the copolymer with other substances. nih.gov This is crucial for designing compatible polymer blends.
Diffusion and Transport: MD simulations can model the diffusion of small molecules (like water or gases) through the polymer matrix, which is essential for applications such as membranes or coatings. The formation of diffusion channels can be observed, especially in hydrated systems. mdpi.com
Table 2: Typical Parameters for an MD Simulation of Ethenyl Silanetriol-Poly(ethenol) Copolymer
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | COMPASS or AMBER | Defines the potential energy of the system based on atomic positions. |
| System Size | 10-20 polymer chains (10,000-50,000 atoms) | Represents a bulk or solvated portion of the material. |
| Temperature | 300 K - 500 K | Simulates behavior at different operating temperatures. aps.org |
| Simulation Time | 100-500 nanoseconds | Allows for equilibration and sampling of polymer dynamics. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions in a laboratory. scite.ai |
While atomistic MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. acs.org To study large-scale phenomena like the formation of macroscopic domains, microphase separation in block copolymers, or the mechanical properties of a bulk material, coarse-grained (CG) simulations are employed. researchgate.net
In the CG approach, groups of atoms (e.g., a monomer unit) are represented as single "beads." nih.gov This reduction in the degrees of freedom allows for the simulation of much larger systems for longer times. aps.org For the ethenyl silanetriol-poly(ethenol) copolymer, a CG model would be developed to study:
Mesoscale Morphology: The self-assembly of copolymer chains into larger structures, such as micelles, lamellae, or cylinders, depending on the copolymer architecture (e.g., block vs. random) and composition.
Mechanical Properties: Simulating the response of the bulk polymer to mechanical stress, such as tension or shear, to predict properties like elastic modulus and yield strength. aps.org
Interfacial Behavior: Investigating the interactions at the interface between the copolymer and other materials, such as nanoparticles or substrates. dntb.gov.ua
Table 3: Comparison of All-Atom and Coarse-Grained Simulation Scales
| Aspect | All-Atom (AA) MD | Coarse-Grained (CG) MD |
|---|---|---|
| Representation | Each atom is explicit. | Groups of atoms are represented as a single bead. nih.gov |
| Length Scale | Angstroms to nanometers (1-10 nm) | Nanometers to micrometers (10-1000 nm) |
| Time Scale | Picoseconds to microseconds (ps-μs) | Microseconds to milliseconds (μs-ms) |
| Typical Application | Local chain dynamics, hydrogen bonding, monomer-level interactions. mdpi.com | Phase separation, self-assembly, bulk mechanical properties. aps.org |
Machine Learning (ML) in Copolymer Design and Property Prediction
Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of polymer properties, thereby accelerating the design and discovery of new materials. acs.orgazom.com Instead of relying solely on computationally intensive simulations, ML models can learn complex structure-property relationships from existing data. rsc.orgnih.gov
For copolymers like ethenyl silanetriol-poly(ethenol), establishing a clear relationship between the molecular structure (e.g., monomer ratio, sequence) and the final material properties is extremely valuable. researchgate.netnih.gov ML models are trained on datasets, which can be generated from experimental results or high-throughput computational simulations, to predict properties of new, untested copolymer compositions.
Common ML models and their applications include:
Neural Networks (NN): Feed-forward (FFNN), recurrent (RNN), and convolutional (CNN) neural networks are powerful architectures for learning from copolymer data. researchgate.net RNNs are particularly well-suited for processing sequence information in block or gradient copolymers.
Random Forest (RF): An ensemble learning method that can achieve high accuracy in predicting properties like solubility or thermal stability. rsc.org
Support Vector Machines (SVM): Effective for classification tasks, such as predicting whether a given copolymer composition will be miscible or immiscible.
These models can predict a wide range of properties, such as glass transition temperature, thermal conductivity, dielectric constant, and solubility in various solvents. rsc.orgacs.org
Table 4: Machine Learning Models for Copolymer Property Prediction
| ML Model | Predicted Property | Required Input Features |
|---|---|---|
| Recurrent Neural Network (RNN) | Glass Transition Temperature (Tg) | Monomer sequence, composition ratio. researchgate.net |
| Random Forest (RF) | Solubility | Molecular descriptors of copolymer and solvent. rsc.org |
| Feed-Forward Neural Network (FFNN) | Dielectric Constant | Molar-weighted summation of monomer features. nih.gov |
| Convolutional Neural Network (CNN) | Optoelectronic Properties | Graph-based representation of the polymer chain. researchgate.net |
A critical step in building any ML model for polymers is "feature engineering" or "featurization," which is the process of converting a chemical structure into a numerical format that the ML algorithm can understand. acs.orgarxiv.org The choice of representation can significantly impact the model's performance.
Key approaches for the ethenyl silanetriol-poly(ethenol) copolymer include:
String-Based Descriptors: Representing the monomer units using the Simplified Molecular-Input Line-Entry System (SMILES). For a copolymer, a "chained-SMILES" notation can be constructed to encapsulate information about the sequence and composition. acs.org
Molecular Fingerprints: These are bit vectors where each bit represents the presence or absence of a specific chemical substructure. Morgan fingerprints (or circular fingerprints) are commonly used to generate a feature vector for each monomer. researchgate.net The copolymer's feature vector can then be calculated as a weighted sum of the monomer fingerprints. nih.gov
Graph-Based Descriptors: The copolymer is treated as a molecular graph, where atoms are nodes and bonds are edges. Graph neural networks (GNNs) can then operate directly on this representation to learn features automatically, capturing topological information more effectively than simpler methods. researchgate.net
The development of robust feature engineering strategies is essential for creating accurate and generalizable ML models that can accelerate the design of new copolymers with desired properties. researchgate.net
Table 5: Feature Engineering Approaches for Copolymer Informatics
| Approach | Description | Example for Ethenyl Silanetriol-Poly(ethenol) |
|---|---|---|
| SMILES Strings | A linear text representation of a molecule. acs.org | C=C[Si](O)(O)O for ethenyl silanetriol; C=CO for ethenol. |
| Molecular Fingerprints | A vector representing the presence of substructures. researchgate.net | A 2048-bit vector where each bit corresponds to a specific chemical feature (e.g., a hydroxyl group, a C=C bond). |
| Graph Representation | The molecule is represented as a graph of atoms and bonds. researchgate.net | A data structure containing an adjacency matrix for bonds and a feature matrix for atom types (C, O, Si, H). |
| Physicochemical Descriptors | Calculated properties like molecular weight, polarity, etc. rsc.org | A vector including values for molecular weight, logP, number of hydrogen bond donors/acceptors. |
Reaction Pathway Analysis and Energy Barriers
Understanding the reaction pathways and associated energy barriers is crucial for controlling the synthesis and final properties of the copolymer. Computational studies focus on the fundamental steps of silane (B1218182) hydrolysis and condensation, as well as the subsequent polymerization process.
The formation of the siloxane backbone of the copolymer proceeds through the hydrolysis of a precursor, such as ethenyltrialkoxysilane, to ethenyl silanetriol, followed by the condensation of these silanetriol molecules.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic details of these processes for analogous organosilanes. ncsu.edu The hydrolysis of an alkoxysilane is a stepwise reaction, and its kinetics can be significantly influenced by catalysts. researchgate.net For instance, in the presence of a base and water, a partial negative charge develops on the alkoxysilane, leading to a pentacoordinate intermediate that subsequently breaks down to form the silanol (B1196071). researchgate.net
The energy barriers for these reaction steps can be calculated to predict the most favorable pathways. For example, studies on methyltriethoxysilane (MTES) have shown that the hydrolysis products' reactivity is crucial for the subsequent grafting and condensation on a surface. ncsu.edu While direct computational data for ethenyl silanetriol is not extensively available, the principles derived from studies on similar molecules like MTES and γ-gylcidoxypropyltrimethoxysilane (GPS) are applicable. ncsu.eduresearchgate.net These studies reveal that the hydrolysis reaction can have up to four reaction rate coefficients depending on the number of hydrolyzable groups. researchgate.net
The condensation reaction, which forms the Si-O-Si linkages, has been found to be second order in organosilanetriol concentration in some systems. researchgate.net Computational models can predict the activation energies for these condensation reactions, helping to understand how the polymer chain grows. For instance, in the context of silane coupling agents on a cellulose (B213188) surface, the hydrolysis product with two hydroxyl groups was predicted to be more favorable for the growth of the organosilicon network. ncsu.edu
Table 1: Representative Calculated Energy Barriers for Silane Hydrolysis and Condensation Steps from Computational Studies on Analogous Systems
| Reaction Step | System | Computational Method | Calculated Activation Energy (kJ/mol) |
| Initial Hydrolysis | Methyltriethoxysilane (MTES) on Cellulose | DFT | Varies by hydrolysis product |
| Grafting to Surface | MTES Hydrolysis Products on Cellulose | DFT | Lower for initial hydrolysis product |
| Condensation | Organosilanetriol | N/A | Dependent on reaction order |
Note: The data in this table is illustrative and based on findings from analogous systems due to the lack of specific data for ethenyl silanetriol.
The copolymerization of ethenyl silanetriol with ethenol (or its precursor, vinyl acetate) is a complex process involving multiple reaction pathways. Simulations of polymerization kinetics provide a quantitative understanding of how reaction conditions influence the copolymer's microstructure, molecular weight, and degree of crosslinking.
Kinetic models for the emulsion copolymerization of vinyl acetate (B1210297) (VAc), the precursor to the ethenol units, with vinyl alkoxysilanes have been developed. rsc.org These models often rely on experimentally determined reactivity ratios. For the copolymerization of vinyl trimethoxysilane (B1233946) (VTMS) and VAc, the reactivity ratios were found to be rVTMS = 0 and rVAc = 0.211, indicating that the VAc radical is much more reactive towards its own monomer than towards the silane monomer. rsc.org
Simulations have shown that the degree of hydrolysis of the alkoxysilane monomer is a critical factor controlling the molar mass and crosslinking density of the resulting polymer. researchgate.net A fast-hydrolyzing alkoxysilane leads to a highly crosslinked latex. researchgate.net The kinetics of the copolymerization can be significantly affected by the concentration of the vinyl silane. At high concentrations, some vinyl silanes can inhibit the polymerization when hydrophilic initiators are used due to the termination of slow-propagating radicals in the aqueous phase. rsc.org
Mathematical simulations are also employed to predict the polymerization kinetics in industrial processes like pultrusion, where various additives can influence the reaction rates. researchgate.net While these models are for different resin systems, the underlying principles of using kinetic constants derived from experimental data to predict reaction progress are transferable to the study of ethenyl silanetriol-poly(ethenol) copolymerization. researchgate.net
Table 2: Experimentally Determined Reactivity Ratios for the Copolymerization of Vinyl Acetate (VAc) and Vinyl Trimethoxysilane (VTMS)
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | System |
| Vinyl Trimethoxysilane (VTMS) | Vinyl Acetate (VAc) | 0 | 0.211 | Solution and Bulk Copolymerization |
This data is for the precursor monomers and provides insight into the likely kinetics of the ethenyl silanetriol-ethenol system. rsc.org
Advanced Material Architectures and Processing Techniques
Fabrication of Films and Coatings
Films and coatings based on the ethenyl silanetriol polymer with ethenol are fabricated using several techniques that leverage the polymer's solubility and reactivity. These methods are designed to create thin, uniform layers on various substrates, offering properties such as enhanced durability, transparency, and specific surface functionalities.
A prevalent method for creating these hybrid films is the sol-gel process . This technique typically involves the hydrolysis of an alkoxysilane precursor, such as vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane (B1683064), in the presence of PVA dissolved in an aqueous or alcohol-water solution. rsc.orgresearchgate.netelsevierpure.com The hydrolysis of the silane's alkoxy groups generates reactive silanol (B1196071) (Si-OH) groups. Subsequently, a condensation reaction occurs between these silanol groups and the hydroxyl (C-OH) groups of the PVA chains, forming stable Si-O-C covalent bonds. rsc.orgresearchgate.net This process effectively creates a cross-linked organic-inorganic network. The resulting solution, or 'sol', can then be applied to a substrate using methods like bar coating or solution casting . rsc.orggoogle.com After application, the film is typically dried and cured at temperatures ranging from 60°C to 95°C to complete the cross-linking and remove the solvent. google.com
These films have been successfully used as multipurpose overcoating layers for flexible and transparent electronics. For instance, a PVA/silane (B1218182) hybrid coating applied to silver nanowire (AgNW) conducting films significantly improves the long-term stability and moisture resistance of the electrodes. rsc.orgelsevierpure.com The incorporation of silane enhances mechanical flexibility and protective properties, while the PVA content can be adjusted to reduce haziness and surface roughness. rsc.orgresearchgate.net
Another key application is in the creation of mold release coatings. google.com A thermoplastic film of silane-grafted PVA can be coated onto a mold surface to facilitate the easy removal of cast articles, such as those made from highly plasticized PVC. google.com The effectiveness of these release coatings is dependent on the concentration of the silane grafted onto the PVA backbone. google.com
The properties of the final film can be finely tuned by the choice of silane precursor and the processing conditions. For example, using methyltrimethoxysilane (B3422404) (MTMS) can produce coatings with excellent optical transparency and water repellency. rsc.orgresearchgate.net The interaction between the PVA and the silica (B1680970) network formed from the silane precursor can lead to a significant increase in mechanical strength and thermal stability compared to pure PVA films. rsc.org
| Fabrication Method | Substrate/Application | Key Findings | Reference |
|---|---|---|---|
| Two-step sol-gel process, bar coating | Overcoating for AgNW/PEDOT:PSS films | Improved sheet resistance stability and moisture resistance. Transmittance of 95.4% achieved. | rsc.org |
| Solution casting | Mold release coatings for cast films | Stripping force required to remove PVC film was significantly reduced with increasing silane content. | google.com |
| Sol-gel process | High-performance adhesive coating | Young's modulus improved from 0.17 GPa (pure PVA) to 2.52 GPa. Ultimate tensile strength enhanced from 40.1 MPa to 80.3 MPa. | rsc.org |
| Complex film formation | Coating on glass fibers | Silane film penetrates and deforms PVA microspheres, creating a stable complex film structure with strong binding to the glass surface. | nih.gov |
Hydrogel Formation and Network Development
This compound is extensively used to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. The development of the hydrogel network can be achieved through both physical and chemical cross-linking mechanisms, resulting in materials with diverse mechanical and functional properties. mdpi.com
Physical cross-linking is commonly achieved through repeated freeze-thaw (F-T) cycles . mdpi.comnih.gov In this process, an aqueous solution of the PVA-silane copolymer is subjected to multiple cycles of freezing and thawing. During freezing, ice crystals form, leading to the concentration of polymer chains and promoting the formation of hydrogen bonds between the hydroxyl groups of PVA, creating crystalline regions that act as physical cross-links. mdpi.comresearchgate.net The presence of silane can influence the size and distribution of these crystalline domains.
Chemical cross-linking provides a more permanent and stable network. In PVA-silane systems, the primary chemical cross-linking occurs through the condensation of the silanol (Si-OH) groups present on the polymer chains. This reaction forms strong, covalent siloxane (Si-O-Si) bonds, creating a robust network structure. This process can be initiated by changes in pH or temperature. atamanchemicals.comwikipedia.org
The properties of the resulting hydrogels are highly dependent on the preparation method and composition. For instance, immersing a PVA hydrogel in a sodium hydroxide (B78521) solution can induce a high degree of phase separation and crystallization within the polymer network, significantly altering its mechanical properties from brittle to ductile. rsc.org The integration of nanoparticles into the hydrogel matrix, as discussed in the next section, can further enhance mechanical strength and introduce new functionalities. nih.gov
| Formation Method | Cross-linking Mechanism | Key Properties/Findings | Reference |
|---|---|---|---|
| Freeze-Thaw (F-T) Cycles | Physical (Hydrogen bonding, crystallite formation) | Properties are influenced by the number of F-T cycles, temperature, and duration. Forms a stable hydrogel network. | mdpi.com |
| Moisture Curing | Chemical (Condensation of silanol groups to form Si-O-Si bonds) | Used to create cross-linked materials for applications like electrical insulation. | atamanchemicals.comwikipedia.org |
| One-pot method with borax (B76245) and cooling | Interpenetrating Network (Dynamic borate (B1201080) bonds and hydrogen bonds) | Resulted in a high-strength, fast self-healing hydrogel with antifreeze and water retention properties. | sci-hub.se |
| In-situ precipitation | Phase separation and crystallization induced by alkaline solution | Changes hydrogel network from single-phase to multi-phase, improving tensile and compressive properties and changing fracture behavior from brittle to ductile. | rsc.org |
Nanocomposite Synthesis and Integration with Inorganic Fillers (e.g., Silica, TiO2)
The synthesis of nanocomposites by integrating inorganic fillers like silica (SiO₂) and titanium dioxide (TiO₂) into the this compound matrix is a key strategy for developing advanced materials with enhanced properties. The silane component of the copolymer plays a crucial role in promoting compatibility and forming strong interfacial bonds between the organic polymer and the inorganic filler.
Silica (SiO₂) Nanocomposites: PVA-silane copolymers are highly compatible with silica nanoparticles, often synthesized in-situ via the sol-gel method using precursors like tetraethoxysilane (TEOS). rsc.org The hydroxyl groups on the PVA and the silanol groups on the silane-modified PVA can form hydrogen bonds and covalent Si-O-Si linkages with the silica nanoparticles as they form. rsc.orgresearchgate.net This strong chemical interaction prevents the aggregation of silica nanoparticles and ensures their homogeneous dispersion within the polymer matrix. researchgate.netresearchgate.net The result is a hybrid material with significantly improved properties. For example, a silica/PVA hybrid film demonstrated a Young's modulus of 2.52 GPa and an ultimate tensile strength of 80.3 MPa, substantial increases compared to pure PVA. rsc.org Furthermore, the incorporation of silica nanoparticles can increase the thermal stability of the PVA matrix. researchgate.net
Titanium Dioxide (TiO₂) Nanocomposites: Titanium dioxide nanoparticles are incorporated into PVA-silane polymers to impart photocatalytic activity, enhance mechanical strength, and improve hydrophilicity. nih.govmdpi.com In one method, PVA-TiO₂ nanocomposite hydrogels were prepared using a freeze-thawing process. nih.gov The reinforcement with TiO₂ nanoparticles resulted in a more compact hydrogel with a regular pore distribution. The interaction between the nanoparticles and the polymer matrix was confirmed by the formation of bonds that increased the mechanical strength and Young's modulus; a 900% improvement in Young's modulus was observed with the addition of 0.1 wt% TiO₂. nih.gov In another application, a thin-film composite membrane was created by coating a PVDF substrate with a TiO₂/PVA solution. mdpi.com The TiO₂ nanoparticles on the surface enhanced the membrane's hydrophilicity and endowed it with photocatalytic properties for degrading organic pollutants like dyes under UV irradiation. mdpi.comresearchgate.net
The synthesis method is critical to the final properties. Direct physical mixing and solution casting are also employed. researchgate.net For instance, TiO₂:PMMA:PVA nanocomposite coatings prepared by a sol-gel method and deposited by rainfall spraying showed superhydrophilic properties, making them suitable for self-cleaning applications. researchgate.net
| Inorganic Filler | Synthesis Method | Key Research Finding | Reference |
|---|---|---|---|
| Silica (SiO₂) | Sol-gel process | Strong chemical interaction between PVA and silica leads to excellent transparency, thermostability, and mechanical strength. PVA crystallinity decreased from 23.29% to 2.56%. | rsc.org |
| Titanium Dioxide (TiO₂) | Freeze-thawing cross-linking | Incorporating 0.1 wt% TiO₂ improved the Young's modulus of the PVA hydrogel by over 900%. | nih.gov |
| Silica (SiO₂) | Surface modification with a novel silane coupling agent | Some hydroxyl groups of PVA participated in a condensation process with silanol groups in the silica sol, resulting in covalently bound cross-links. | researchgate.net |
| Titanium Dioxide (TiO₂) | Dip coating on PVDF membrane | The TiO₂/PVA coating enhanced hydrophilicity and photocatalytic performance, removing nearly 78% of Methyl Orange dye. | mdpi.com |
| Halloysite Nanotubes (HNTs) | Solution casting with silane coupling agent | The silane coupling agent improved the dispersion of HNTs and the crystallinity of the starch-PVA composite membrane, forming a denser structure. | mdpi.com |
Fiber and Membrane Production
The unique properties of this compound make it a suitable candidate for the production of advanced fibers and membranes, primarily through techniques like electrospinning and solution casting.
Fiber Production: Electrospinning is a widely used technique to produce polymer fibers with diameters in the nanometer to micrometer range. nih.govresearchgate.net The process involves applying a high voltage to a polymer solution, causing a charged jet of the solution to be ejected towards a collector. As the solvent evaporates, a nonwoven mat of fibers is formed. youtube.com PVA is an excellent polymer for electrospinning due to its water solubility and good fiber-forming characteristics. nih.gov
When silane is incorporated into the PVA, the resulting copolymer can be electrospun to create cross-linkable nanofiber mats. The presence of silane can influence the viscosity and conductivity of the electrospinning solution, which are critical parameters affecting fiber morphology. nih.gov After spinning, the fiber mat can be heat-treated or exposed to moisture to induce cross-linking via the condensation of silanol groups, thereby improving the mechanical strength, thermal stability, and solvent resistance of the nanofibers. These cross-linked PVA-silane nanofibers have potential applications in filtration, biomedical scaffolds, and composite reinforcement.
Membrane Production: PVA-silane copolymers are also used to fabricate dense or composite membranes for separation applications, such as pervaporation, gas separation, and as proton exchange membranes (PEMs) in fuel cells. rsc.orgmsrjournal.com
Composite membranes are often prepared by coating a thin, selective layer of the PVA-silane copolymer onto a porous support substrate. mdpi.commsrjournal.com For example, thin-film composite membranes made by coating a TiO₂/PVA solution onto a polyvinylidene fluoride (B91410) (PVDF) support have shown enhanced performance in water treatment. mdpi.com The PVA-based layer provides hydrophilicity, which can reduce fouling, while the cross-linking afforded by the silane component enhances the chemical and thermal stability of the membrane. mdpi.com
In the context of fuel cells, PVA-based membranes are explored as alternatives to expensive materials like Nafion. rsc.org Cross-linking PVA with agents like sulfosuccinic acid (SSA) can create a proton exchange membrane. rsc.org While not a direct use of a PVA-silane copolymer, this demonstrates the utility of cross-linked PVA membranes. The incorporation of silane could offer an alternative cross-linking method to improve the membrane's stability and control its swelling in aqueous environments, which is a critical factor for PEM performance. Similarly, quaternized PVA composite membranes incorporating fumed silica have been developed for alkaline fuel cells, showing improved ionic conductivity and mechanical strength. mdpi.com
| Product Type | Production Technique | Key Features and Findings | Reference |
|---|---|---|---|
| Nanofibers | Electrospinning | PVA is an excellent carrier polymer for electrospinning due to its low cytotoxicity and water-solubility. The process produces fibers with high surface area and porosity. | nih.gov |
| Composite Membrane | Dip coating of TiO₂/PVA on PVDF support | The PVA-based coating introduced hydrophilic groups, reducing membrane fouling. The composite membrane showed good reusability and photocatalytic activity. | mdpi.com |
| Proton Exchange Membrane (PEM) | Solution casting and thermal cross-linking | Cross-linking PVA improves thermal stability and reduces water uptake, with ionic conductivity depending on the cross-linker content. | rsc.org |
| Nanocomposite Membrane | Solution casting with fumed silica | Incorporation of silica into a quaternized PVA matrix improved ionic conductivity and power densities for direct alcohol alkaline fuel cells. | mdpi.com |
Surface Modification and Functionalization Strategies
The chemical structure of this compound, featuring abundant hydroxyl groups from the PVA backbone and reactive silanol groups, offers numerous possibilities for surface modification and functionalization. These strategies aim to tailor the surface properties of materials for specific applications, such as improving biocompatibility, creating targeted drug delivery systems, or enhancing adhesion.
One straightforward approach involves the chemical modification of the hydroxyl groups on the PVA backbone. For example, isothiocyanate chemistry has been used to covalently attach molecules to PVA. nih.gov In a one-step reaction, molecules like fluorescein (B123965) isothiocyanate or an isothiocyanate-derivatized mannose were attached to PVA. This modified PVA was then used as an emulsifier to fabricate poly(lactide-co-glycolide) (PLG) particles, resulting in particles with a functionalized surface. The mannose-modified particles showed a three-fold increase in association with primary macrophages, demonstrating the potential for cell targeting. nih.gov
Grafting reactions are another powerful tool. The PVA backbone can be modified to create macroinitiators for controlled radical polymerization techniques like SET-LRP (Single Electron Transfer - Living Radical Polymerization). dur.ac.uk This allows for the synthesis of well-defined graft copolymers with various side chains, leading to materials with different charge densities, architectures, and hydrophobicities. dur.ac.uk
The silane component offers its own unique functionalization pathways. The silanol groups can be used to covalently bond the polymer to inorganic surfaces like glass, silica, or metal oxides, forming a durable coating. nih.govresearchgate.net This is the fundamental mechanism behind the use of silane coupling agents. For instance, a complex film of PVA-silane on a glass fiber surface shows strong binding through Si-O-Si bonds, which is crucial for reinforcing composite materials. nih.govresearchgate.net
More advanced functionalization can be achieved using "click chemistry". drexel.edu Polymers containing epoxy groups can undergo an azide-epoxy ring-opening reaction, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install silyl-containing groups onto the polymer backbone. drexel.edu This provides a highly efficient and modular approach to creating silane-functionalized polymers for applications requiring specific surface energies. drexel.edu
Furthermore, silica nanoparticles can be functionalized with bioactive agents before being integrated into a PVA matrix. In one study, silica precursors were covalently attached to curcumin (B1669340) or benzoic acid and then grafted in-situ as nanoparticles onto PVA via a sol-gel method. nih.gov This approach created films with significant antimicrobial and antioxidant activity, demonstrating a platform for forming PVA-based materials with tailor-made bioactivity. nih.gov
| Strategy | Methodology | Purpose/Application | Reference |
|---|---|---|---|
| PVA Backbone Modification | Conjugation with isothiocyanate-derivatized molecules (e.g., mannose). | Fabrication of surface-functionalized polymer particles for cell targeting in drug delivery. | nih.gov |
| Graft Copolymerization | Synthesis of PVA-based macroinitiators for SET-LRP. | Creation of cationic polymers with controlled charge density and architecture for personal care products. | dur.ac.uk |
| Silane Coupling | Condensation of silanol groups with hydroxyls on inorganic surfaces. | Strongly binding PVA-silane films to glass fibers to improve mechanical properties of composites. | nih.govresearchgate.net |
| In-situ Grafting of Functionalized Fillers | Sol-gel synthesis of PVA with silica precursors covalently attached to bioactive agents (e.g., curcumin). | Formation of active packaging films with antimicrobial and antioxidant properties. | nih.gov |
| "Click Chemistry" | Azide-epoxy ring-opening followed by CuAAC to install silyl (B83357) groups. | Modular synthesis of silane-functionalized polymers for low surface energy applications. | drexel.edu |
Potential Application Areas
Adhesives and Sealants
In the formulation of adhesives and sealants, ethenyl silanetriol polymer with ethenol can act as a key component for enhancing adhesion and improving mechanical properties. The silanetriol functional groups are capable of forming strong covalent bonds (Si-O-Si) with inorganic substrates such as glass, metal, and ceramics through condensation reactions with surface hydroxyl groups. This chemical bonding at the interface leads to a significant improvement in adhesion strength and durability, particularly in humid environments.
Furthermore, the polymer's ability to undergo moisture-curing via the condensation of its silanol (B1196071) groups allows for the formation of a cross-linked network. This cross-linking process transforms the material from a liquid or paste-like state into a solid, elastic material, enhancing its cohesive strength, temperature resistance, and chemical resistance. The ethenol portion of the polymer contributes to the flexibility and toughness of the cured adhesive or sealant.
Key Functions in Adhesives and Sealants:
Adhesion Promoter: Forms covalent bonds with inorganic surfaces.
Cross-linking Agent: Cures in the presence of moisture to form a durable network.
Mechanical Property Enhancer: Improves tensile strength and elongation of the final product.
Advanced Coatings (e.g., water-resistant, self-healing, functionalized)
The dual functionality of this compound makes it a promising material for the development of advanced coatings.
Self-Healing Coatings: The polymer can be incorporated into self-healing coating systems. One approach involves encapsulating the polymer or a catalyst. When a crack forms in the coating, the microcapsules rupture, releasing the healing agent. The this compound can then polymerize across the damaged area, initiated by atmospheric moisture, to restore the coating's integrity. The reversible nature of hydrogen bonds in the polyvinyl alcohol backbone can also contribute to intrinsic self-healing capabilities.
Functionalized Coatings: The hydroxyl groups of the ethenol units and the silanol groups provide reactive sites for the attachment of various functional molecules. This allows for the creation of coatings with specific properties, such as anti-fouling, anti-corrosion, or tailored refractive indices. For instance, grafting hydrophobic fluorinated chains to the polymer backbone can produce highly water- and oil-repellent surfaces.
Material Reinforcement in Composites
The silanetriol end of the polymer can form strong covalent bonds with the surface of the inorganic filler, while the vinyl group can co-polymerize with the organic matrix resin. This creates a chemical bridge between the filler and the matrix, allowing for efficient stress transfer from the matrix to the stronger filler. This improved stress transfer leads to enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.
Table 1: Effect of Silane (B1218182) Coupling Agent on Composite Mechanical Properties
| Property | Composite without Coupling Agent | Composite with Silane Coupling Agent | Percentage Improvement |
| Tensile Strength (MPa) | 85 | 130 | 53% |
| Flexural Modulus (GPa) | 8 | 12 | 50% |
| Impact Strength (kJ/m²) | 15 | 25 | 67% |
Note: Data is representative of typical improvements seen with silane coupling agents in polymer composites and is for illustrative purposes.
Crosslinking Agents in Various Polymer Systems
This compound can serve as an effective cross-linking agent for a variety of polymer systems, particularly those containing hydroxyl or other reactive groups. The mechanism of cross-linking involves the hydrolysis of the silane's alkoxy groups to form reactive silanol groups, followed by a condensation reaction that forms stable siloxane (Si-O-Si) bonds between polymer chains. This process is typically catalyzed by moisture and can be accelerated with the use of tin catalysts.
This silane cross-linking technology is particularly beneficial for improving the properties of polymers like polyethylene (B3416737), creating cross-linked polyethylene (PEX) with enhanced thermal stability and mechanical strength. The resulting cross-linked network improves the polymer's resistance to heat, chemicals, and UV radiation.
Separation Technologies (e.g., membranes)
In the field of separation technologies, this compound shows potential for the fabrication of advanced separation membranes. The ability to control the degree of cross-linking of the silanetriol groups allows for the tuning of the membrane's pore size and selectivity. A higher degree of cross-linking can lead to a denser membrane structure, suitable for gas separation or nanofiltration applications.
The hydrophilic nature of the polyvinyl alcohol component can be advantageous in applications such as pervaporation for the dehydration of organic solvents. Furthermore, the polymer can be used to create mixed-matrix membranes, where the silanetriol groups can improve the compatibility and adhesion between the polymer matrix and inorganic filler particles, leading to membranes with enhanced separation performance.
Environmental Remediation Materials (e.g., adsorption systems)
The presence of hydroxyl groups from both the silanetriol and ethenol units makes this polymer a candidate for use in environmental remediation, specifically as an adsorbent for removing pollutants from water. These hydroxyl groups can act as binding sites for heavy metal ions and polar organic molecules through chelation and hydrogen bonding.
The polymer can be fabricated into various forms, such as beads, fibers, or coatings on a substrate, to create an effective adsorption system. The ability to cross-link the polymer can enhance its mechanical stability and prevent it from dissolving in water, which is crucial for practical applications in wastewater treatment. The adsorption capacity of such materials is dependent on factors like pH, temperature, and the concentration of pollutants. Research on similar functionalized polymers has shown significant uptake of contaminants like lead and methylene blue.
Future Research Directions
Development of Novel Ethenyl Silane (B1218182) Monomers
The properties of ethenyl silanetriol polymer with ethenol are intrinsically linked to the structure of its constituent monomers. Future research should focus on the synthesis and characterization of novel ethenyl silane monomers to tailor the copolymer's properties for specific applications.
One promising avenue is the exploration of organofunctional silanes which can act as cross-linking agents, coupling agents, or end-capping agents. nih.gov For instance, incorporating functional groups like epoxy, amine, or isocyanate into the ethenyl silane monomer could enhance mechanical properties or improve solubility in various solvents. nih.gov Research into the synthesis of trimethoxysilyl-terminated poly(N-acetylethylenimine) has demonstrated the creation of novel silane coupling agents, a concept that could be adapted to ethenyl silane monomers. acs.org
A proposed research workflow could involve:
Computational modeling to predict the properties of novel ethenyl silane monomers.
Synthesis of promising candidates using established chemical routes.
Thorough characterization using techniques like FTIR, NMR (¹H, ¹³C, and ²⁹Si), and gel permeation chromatography (GPC) to confirm structure and molecular weight. nih.govrsc.org
Sustainable and Green Synthesis Routes for Copolymers
The growing emphasis on environmental stewardship necessitates the development of sustainable and green synthesis routes for this compound. Future research should prioritize methods that minimize waste, reduce energy consumption, and utilize renewable resources.
A key area of investigation is the use of earth-abundant metal catalysts for the copolymerization process. For example, well-defined manganese-based catalysts have been shown to be effective in coupling organosilanes with diamines. rsc.orgrsc.org Similar catalytic systems could be explored for the copolymerization of ethenyl silanetriol and ethenol, potentially offering high turnover frequencies and the ability to perform the reaction in the absence of solvents. rsc.orgrsc.org Another sustainable approach involves the use of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes, which can be conducted in green solvents like alcohols at room temperature with low catalyst loading. nih.gov
The use of plant-mediated synthesis for producing nanoparticles offers an eco-friendly and cost-effective alternative to conventional methods, a principle that could be extended to the synthesis of polymer precursors. mdpi.com Additionally, emulsion polymerization presents a green alternative for producing waterborne polymeric dispersions, which could be adapted for the synthesis of this compound. researchgate.nettubitak.gov.tr
Future research in this area should focus on:
Screening and optimization of earth-abundant metal catalysts.
Exploration of solvent-free or green solvent-based polymerization conditions.
Investigation of bio-based routes for monomer synthesis.
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantages | Key Research Challenges | Relevant Findings |
|---|---|---|---|
| Earth-Abundant Metal Catalysis (e.g., Mn, Co) | - Reduced cost and environmental impact compared to precious metal catalysts.
| - Catalyst stability and reusability.
| Mn-catalysts achieve high turnover frequencies in silane-diamine coupling. rsc.orgrsc.org Co-catalysts enable room temperature synthesis in green solvents. nih.gov |
| Emulsion Polymerization | - Use of water as a solvent.
| - Surfactant selection and removal.
| A green and sustainable method for producing waterborne polymeric dispersions. researchgate.nettubitak.gov.tr |
| Bio-based Monomer Synthesis | - Reduced reliance on fossil fuels.
| - Efficient conversion of biomass to monomers.
| Plant-mediated synthesis is a known eco-friendly alternative for producing nanoparticles. mdpi.com |
Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the polymerization kinetics and mechanism of this compound formation requires the application of advanced in-situ characterization techniques. Real-time monitoring of the reaction allows for a more detailed understanding of the chemical transformations and the resulting polymer properties. youtube.comfrontiersin.org
Optical turbidity scanning and dynamic light scattering have been successfully used to monitor the hydrolysis and condensation kinetics of silane sol-gel processes in-situ. mdpi.com This technique could be adapted to follow the reaction kinetics of ethenyl silanetriol polymerization, providing insights into the solubilization of monomers and the formation of the copolymer. mdpi.com In-situ Raman spectroscopy has also been employed to study the formation of intermediate species during catalytic reactions involving silanes. nih.gov
Future research should aim to integrate these techniques to monitor the copolymerization of ethenyl silanetriol and ethenol in real-time. This could involve the development of specialized reaction cells compatible with spectroscopic and scattering probes. The data obtained from in-situ monitoring would be invaluable for optimizing reaction conditions and controlling the final properties of the copolymer. frontiersin.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Design
The development of a comprehensive database of ethenyl silane copolymers, including their synthesis, structure, and properties, would be a crucial first step. acs.org This database would serve as the training ground for ML models. The use of automated synthesis platforms could further accelerate the experimental validation of ML predictions, creating a closed-loop system for materials discovery. nih.gov
Table 2: Proposed AI/ML Workflow for Copolymer Design
| Step | Description | Key Technologies | Expected Outcome |
|---|---|---|---|
| 1. Data Curation | Gather and organize existing data on silane and vinyl copolymers, including monomer structures, reaction conditions, and material properties. | Chemical databases, literature mining tools. | A structured database for model training. acs.org |
| 2. Model Training | Develop and train machine learning models to establish structure-property relationships. | Neural networks, random forest regression, variational autoencoders. tandfonline.com | Predictive models for key copolymer properties. |
| 3. Virtual Screening | Use the trained models to screen a large virtual library of potential ethenyl silanetriol copolymers. | High-throughput computing, ML models. | A ranked list of promising copolymer candidates. acs.org |
| 4. Experimental Validation | Synthesize and characterize the top-ranked candidates to validate the model's predictions. | Automated synthesis platforms, advanced characterization techniques. nih.gov | New copolymers with desired properties. |
Tailoring Copolymer Architecture for Specific Advanced Material Functions
The architecture of a copolymer plays a crucial role in determining its self-assembly behavior and final material properties. morressier.comresearchgate.net Future research should focus on tailoring the architecture of this compound to achieve specific advanced material functions.
By controlling the arrangement of the ethenyl silanetriol and ethenol units—for example, creating block, alternating, or gradient copolymers—it may be possible to precisely tune the material's properties. digitellinc.com For instance, block copolymers are known to self-assemble into a variety of ordered nanostructures, which could be exploited in applications such as nanolithography or drug delivery. morressier.compolimi.it The synthesis of hyperbranched polymers based on silanes has also been explored, leading to materials with unique solubility and thermal stability characteristics. nih.gov
A "design-by-architecture" approach could be employed, where different copolymer architectures are systematically synthesized and their properties evaluated. polimi.it This would involve the use of controlled polymerization techniques that allow for precise control over the polymer chain structure. The resulting materials could then be investigated for applications in areas such as coatings, adhesives, and nanocomposites. nih.govtubitak.gov.tr
Understanding Long-Term Stability and Degradation Mechanisms (non-safety/toxicity aspects)
A thorough understanding of the long-term stability and degradation mechanisms of this compound is essential for its reliable application in various fields. Future research should investigate the chemical and physical changes that occur in the copolymer over time when exposed to environmental factors such as heat, humidity, and UV radiation.
The degradation of vinyl polymers can proceed through various mechanisms, including thermal degradation, which can lead to chain scission, and oxidative degradation, which can alter the chemical structure of the polymer. youtube.com For silane-containing polymers, hydrolysis of the siloxane bonds is a key degradation pathway. nih.gov Studies on copolymers of methyl methacrylate (B99206) and vinyl triethoxy silane have shown that the incorporation of silane can influence the thermal stability of the polymer. doi.orgcapes.gov.br
Thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition kinetics of the copolymer. doi.org Spectroscopic techniques such as FTIR can monitor chemical changes, while size exclusion chromatography (SEC) can track changes in molecular weight. researchgate.net By systematically studying the degradation of this compound under different conditions, it will be possible to develop strategies to enhance its long-term stability. This could involve the incorporation of stabilizing additives or modifications to the copolymer structure.
Q & A
Basic Research Questions
Q. What copolymerization techniques are used to synthesize ethene-vinyl acetate-vinyl alcohol terpolymers, and how do monomer ratios influence thermal stability?
- Methodology : Free-radical polymerization is commonly employed, with initiators like azobisisobutyronitrile (AIBN) under controlled temperatures (60–80°C). Adjusting the ethylene/vinyl acetate ratio modulates crystallinity, while partial hydrolysis of vinyl acetate introduces vinyl alcohol units, enhancing hydrophilicity. Thermal stability is assessed via thermogravimetric analysis (TGA), where higher ethylene content improves resistance to degradation .
Q. Which analytical methods are optimal for characterizing copolymer composition and molecular weight distribution?
- Methodology :
- Spectroscopy : FTIR identifies functional groups (e.g., hydroxyl peaks at ~3300 cm⁻¹ for vinyl alcohol; ester carbonyl at ~1740 cm⁻¹ for vinyl acetate).
- Chromatography : Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) determines molecular weight (e.g., number-average MW ~20,000 Da) and polydispersity. specifies <2% oligomers below MW 500, validated via high-performance liquid chromatography (HPLC) .
Q. How does hydroxyl group content affect solubility, and how is this quantified experimentally?
- Methodology : The degree of hydrolysis (DH) dictates solubility. Titration with NaOH measures residual acetate groups, while swelling studies in water quantify hydrogen bonding. Higher DH (>80%) reduces solubility due to intrachain H-bonding, whereas lower DH (<50%) enhances water solubility. Dynamic vapor sorption (DVS) can further assess hygroscopicity .
Advanced Research Questions
Q. What experimental variables are critical in optimizing ethene-vinyl alcohol copolymers for controlled drug delivery?
- Methodology : Crosslinking density (controlled via glutaraldehyde or UV irradiation) and porosity (adjusted by porogen agents like PEG) are key. Release kinetics are tested using Franz diffusion cells with model drugs (e.g., fluorescein). notes the polymer’s biocompatibility and low absorption in the gastrointestinal tract, supporting its use in oral delivery systems .
Q. How should discrepancies between TGA and DSC data under oxidative vs. inert conditions be resolved?
- Methodology : Oxidative atmospheres (e.g., air) accelerate degradation, complicating direct comparisons. TGA mass loss curves should be cross-referenced with DSC glass transition (Tg) shifts. For example, highlights oxidative stability up to 200°C, but contradictions may arise from residual initiators; purification via Soxhlet extraction is recommended before analysis .
Q. How can conflicting data on environmental persistence from lab tests vs. field studies be reconciled?
- Methodology : Accelerated aging (e.g., UV exposure at 50°C) may overestimate degradation rates. Field studies should monitor MW reduction via GPC and carbonyl index via FTIR over 12+ months. ’s EPA assessment notes the polymer’s resistance to hydrolysis and minimal oligomer leaching, suggesting long-term persistence in non-UV environments .
Notes
- Synthesis Optimization : emphasizes ester exchange for vinyl alcohol incorporation, requiring strict pH control (pH 10–12) during hydrolysis.
- Advanced Applications : Drug delivery systems benefit from the polymer’s pH stability (evidenced in EPA assessments) and customizable porosity .
- Contradiction Management : Conflicting degradation data should be contextualized with environmental factors (e.g., UV exposure, microbial activity) not replicated in lab settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
